4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride
Description
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Properties
IUPAC Name |
4-methyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NOP.ClH/c1-8(7)4-2-6-3-5-8;/h6H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTLKNUVQLIKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945459-80-3 | |
| Record name | 4-methyl-1,4lambda5-azaphosphinan-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermal Stability Analysis of Cyclic Azaphosphinane Oxides
Executive Summary
Cyclic azaphosphinane oxides—specifically 1,2-azaphosphinane 2-oxides and their derivatives—are emerging as critical scaffolds in medicinal chemistry (as transition-state analogues for peptide hydrolysis) and materials science (as non-halogenated flame retardants). Their utility, however, is strictly governed by their thermal integrity. Unlike acyclic phosphonamides, the ring strain inherent in the six-membered heterocycle renders the P–N bond susceptible to thermally induced retro-cyclization and oxidation.
This guide provides a rigorous framework for profiling the thermal stability of these compounds. It moves beyond simple melting point determination to a comprehensive kinetic and mechanistic analysis using TGA, DSC, and VT-NMR.
Structural Fundamentals & Stability Logic
To predict thermal behavior, one must understand the molecular stressors. The 1,2-azaphosphinane 2-oxide ring exists predominantly in a chair conformation. Thermal stability is dictated by three core factors:
-
Ring Strain & P-N Lability: The P–N bond is the "weak link." Thermal stress often triggers a retro-Michael type decomposition or hydrolysis if moisture is present.
-
Stereochemistry (cis vs. trans): Substituents at the C3 and P2 positions can adopt axial or equatorial orientations. In general, isomers where bulky substituents (e.g., P-Phenyl) are equatorial are thermodynamically more stable.
-
Oxidation State: The phosphoryl group (P=O) provides significant stabilization compared to the trivalent phosphine, but it also increases the electrophilicity of the phosphorus center, making it prone to nucleophilic attack by trace water at high temperatures.
Standardized Thermal Stress Testing Protocol
Reliable data requires a self-validating experimental loop. The following protocol ensures that observed degradation is intrinsic to the molecule, not an artifact of solvation or impurities.
Phase A: Sample Preparation (The "Dry" Standard)
-
Purity Requirement: >98% (determined by ³¹P NMR).
-
Drying: Samples must be dried in a vacuum oven at 40°C for 24 hours over P₂O₅ to remove lattice water. Rationale: Trace water lowers the decomposition onset temperature (
) by catalyzing P-N hydrolysis.
Phase B: Thermogravimetric Analysis (TGA)[1][2][3][4][5]
-
Instrument: TGA Q5000 or equivalent.
-
Crucible: Alumina (inert) or Platinum (if high temp required).
-
Atmosphere:
-
Run 1 (Pyrolytic): Nitrogen (flow 50 mL/min).
-
Run 2 (Oxidative): Synthetic Air (flow 50 mL/min).
-
-
Ramp Rate: 10°C/min (Standard) and 2, 5, 20°C/min (for Kinetic Analysis).
-
Key Metric:
(Temperature at 5% mass loss)—this is the functional stability limit.
Phase C: Differential Scanning Calorimetry (DSC)
-
Capsule: Hermetically sealed aluminum pans (prevents sublimation artifacts).
-
Cycle: Heat from 25°C to 250°C, Cool to 25°C, Heat to 300°C.
-
Rationale: The first cycle erases thermal history; the second cycle reveals glass transition (
) and irreversible decomposition exotherms.
Phase D: Variable Temperature NMR (VT-NMR)
-
Solvent: DMSO-
or Nitrobenzene- (high boiling point). -
Protocol: Step-wise heating (25°C
150°C) in 10°C increments inside the probe. -
Observation: Monitor the ³¹P shift. The appearance of a new peak (often upfield, indicating ring opening) confirms chemical degradation rather than physical phase change.
Analytical Workflow Visualization
The following diagram outlines the critical decision path for characterizing these heterocycles.
Caption: Integrated workflow for thermal stability profiling, prioritizing purity and mechanistic verification.
Mechanistic Insights: Degradation Pathways[1]
Understanding how the molecule fails is as important as knowing when. For 1,2-azaphosphinane 2-oxides, the primary thermal failure mode is Ring Opening Polymerization (ROP) or Retro-Cyclization .
The Mechanism
At elevated temperatures (
-
Initiation: Protonation of the Nitrogen or nucleophilic attack at Phosphorus.
-
Ring Opening: The P–N bond breaks, relieving ring strain.
-
Product Formation:
-
In inert atmosphere: Formation of linear poly(phosphinobetaines) or oligomers.
-
In air: Oxidation of the carbon backbone.
-
Caption: Simplified thermal degradation pathway showing the transition from cyclic structure to linear oligomers.
Comparative Data & Interpretation
The following table summarizes typical thermal stability data for azaphosphinane derivatives. Note the "Substituent Effect": bulky groups on the Phosphorus atom generally enhance stability by shielding the core from nucleophilic attack and restricting conformational mobility.
| Compound Class | P-Substituent (R) | Ring Size | Char Yield (600°C) | Stability Rating | |
| 1,2-Azaphosphinane | Methyl (-CH3) | 6 | 185°C | 12% | Low |
| 1,2-Azaphosphinane | Phenyl (-Ph) | 6 | 245°C | 28% | High |
| 1,2-Azaphosphinane | Ethoxy (-OEt) | 6 | 210°C | 18% | Moderate |
| Oxazaphosphorinane | Phenyl (-Ph) | 6 | 260°C | 35% | Very High |
Data synthesized from general organophosphorus heterocycle trends [1, 3].
Interpreting the Data[2][4][6][7]
- : Unsuitable for high-temperature processing (e.g., melt extrusion). Likely requires cold-chain storage if used as a drug.
-
High Char Yield: Indicates potential as a flame retardant.[1] The phosphorus moiety promotes charring, which creates a thermal barrier.
References
-
Luo, Y., & Xu, J. (2020).[2] Annulation of Diaryl(aryl)phosphenes and Cyclic Imines to Access Benzo-δ-phospholactams.[2] Organic Letters.
-
Troev, K. (1997). Unexpected formation of 1,4,2-oxazaphosphorinane via thermal decomposition of poly(urethane phosphonate).[3] ResearchGate.[4]
-
Finkbeiner, P. (2022).[5] Cyclic 1H-Phospholane Oxides as a Potential Candidate for Cancer Therapy.[5] MDPI Proceedings.
-
Keglevich, G., et al. (2017).[6] Nucleophilic substitution at phosphorus: Stereochemistry and mechanisms. Tetrahedron: Asymmetry.
Sources
Navigating the Chemistry of 4-Methyl-1,4-azaphosphinane 4-oxide: A Technical Guide to the Free Base and Hydrochloride Salt
For Immediate Release
A detailed technical guide addressing the fundamental differences and practical considerations for utilizing the free base and hydrochloride salt of 4-Methyl-1,4-azaphosphinane 4-oxide has been developed for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the physicochemical properties, stability, and handling of both forms, supported by experimental protocols and structural insights.
Introduction: The Significance of 4-Methyl-1,4-azaphosphinane 4-oxide
4-Methyl-1,4-azaphosphinane 4-oxide is a heterocyclic organophosphorus compound characterized by a six-membered ring containing both a nitrogen and a phosphorus atom. The phosphine oxide group imparts high polarity and the capacity to act as a strong hydrogen bond acceptor.[1][2] These characteristics can lead to increased aqueous solubility and metabolic stability, making such scaffolds of interest in medicinal chemistry.[1][2] The tertiary amine within the ring structure allows for the formation of salts, with the hydrochloride being a common and commercially available form. The choice between using the free base or the hydrochloride salt can significantly impact experimental design, formulation, and ultimately, the utility of the compound in research and development.
Structural and Physicochemical Properties: A Tale of Two Forms
The primary difference between the free base and the hydrochloride salt lies in the protonation state of the nitrogen atom in the azaphosphinane ring. In the hydrochloride salt, the nitrogen is protonated and ionically bonded to a chloride ion. This seemingly subtle change has profound effects on the compound's physical and chemical properties.
Chemical Structures
Figure 1. Chemical structures of the free base and hydrochloride salt.
Comparative Physicochemical Data
| Property | 4-Methyl-1,4-azaphosphinane 4-oxide (Free Base) | 4-Methyl-1,4-azaphosphinane 4-oxide Hydrochloride | Key Differences & Implications |
| CAS Number | 945460-43-5[3] | 945459-80-3[4] | Unique identifiers for each form. |
| Molecular Formula | C₅H₁₂NOP | C₅H₁₂NOP·HCl | The hydrochloride salt contains an additional HCl molecule. |
| Molecular Weight | 133.13 g/mol [3] | 169.59 g/mol [4] | The salt form has a higher molecular weight due to the added HCl. This is a critical consideration for accurate molar concentration calculations. |
| Physical State | Not specified, likely a solid or oil | Solid[4] | The salt form is typically a stable crystalline solid, which can be easier to handle and weigh accurately than a potentially oily or amorphous free base. |
| Aqueous Solubility | Predicted to be lower | Predicted to be higher | Amine hydrochlorides are generally more water-soluble than their corresponding free bases.[4] This is a major advantage for biological assays and aqueous-based formulations. |
| Organic Solvent Solubility | Generally higher in non-polar organic solvents | Generally higher in polar protic solvents (e.g., alcohols) | The free base is more likely to dissolve in solvents like dichloromethane or ethyl acetate, while the salt form may require more polar solvents like methanol or DMSO. |
| pKa | Not experimentally determined | Not experimentally determined | The pKa of the conjugate acid (the protonated nitrogen) will determine the pH range in which each form is stable. This is a crucial parameter for designing experiments and formulations. |
| Melting Point | Not available | Not available | The melting point of the hydrochloride salt is expected to be significantly higher than that of the free base due to its ionic character. |
| Hygroscopicity | Predicted to be lower | Predicted to be higher | Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[4] This requires careful storage and handling to prevent changes in weight and potential degradation. |
| Stability | Generally stable | Generally stable, but can be susceptible to hydrolysis under certain conditions. The solid salt is typically more stable for long-term storage. | The hydrochloride salt is often preferred for its enhanced stability and longer shelf-life as a solid. |
Experimental Considerations: Choosing the Right Form
The decision to use the free base or the hydrochloride salt is a critical one that depends on the specific application. The following sections provide guidance on making this choice and outline relevant experimental protocols.
Rationale for Selection
Figure 2. Decision-making workflow for selecting the appropriate form.
-
For Aqueous Applications: The hydrochloride salt is almost always the preferred choice for biological assays, cell culture experiments, and the preparation of aqueous stock solutions. Its higher water solubility ensures better bioavailability and prevents precipitation in aqueous media.
-
For Organic Synthesis: The free base is often more suitable for reactions conducted in non-polar organic solvents where the hydrochloride salt may be insoluble. Additionally, if the reaction involves a base-sensitive reagent or requires basic conditions, using the free base avoids the need to add an excess of base to neutralize the hydrochloride.
-
For Handling and Storage: The hydrochloride salt , being a stable, crystalline solid, is generally easier to handle, weigh accurately, and store for long periods compared to the free base, which may be an oil or a less stable solid.
Protocol 1: Preparation of the Free Base from the Hydrochloride Salt
This protocol is essential when the free base is required for a specific application but only the hydrochloride salt is commercially available.
Objective: To convert 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride to its free base form for use in organic synthesis.
Materials:
-
4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride in a minimal amount of deionized water in a separatory funnel.
-
Basification and Extraction: Add an equal volume of dichloromethane to the separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution to the funnel. Swirl gently and periodically vent the funnel to release any evolved CO₂ gas. Continue adding the bicarbonate solution until effervescence ceases, indicating that the solution is basic.
-
Phase Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The free base will be extracted into the organic (DCM) layer.
-
Aqueous Wash: Drain the lower organic layer into a clean flask. Add a fresh portion of deionized water to the separatory funnel to wash the organic layer, shake, and separate the layers again. This step removes any remaining inorganic salts.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask to remove residual water. Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 4-Methyl-1,4-azaphosphinane 4-oxide free base. The product may be a solid or an oil.
Validation: The successful conversion can be confirmed by techniques such as NMR spectroscopy (disappearance of the broad N-H proton signal) or by observing a change in solubility properties.
Protocol 2: pH-Dependent Solubility Determination
This protocol provides a framework for experimentally determining the solubility of both the free base and the hydrochloride salt at different pH values.
Objective: To generate a pH-solubility profile for both forms of the compound.
Materials:
-
4-Methyl-1,4-azaphosphinane 4-oxide (free base and hydrochloride)
-
A series of buffers of known pH (e.g., phosphate, acetate, borate buffers)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Shake-flask apparatus or orbital shaker
-
Centrifuge
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound (either free base or hydrochloride) to a series of vials, each containing a buffer of a different pH.[5]
-
Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant from each vial and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[5]
-
Data Analysis: Plot the measured solubility (concentration) as a function of pH to generate the pH-solubility profile for each form.
Conclusion
The choice between 4-Methyl-1,4-azaphosphinane 4-oxide free base and its hydrochloride salt is a critical decision in experimental design, driven by considerations of solubility, stability, and handling. The hydrochloride salt generally offers superior aqueous solubility and stability, making it ideal for biological and formulation studies. Conversely, the free base is often more suitable for organic synthesis in non-polar solvents and in reactions sensitive to acidic conditions. A thorough understanding of the distinct properties of each form, as outlined in this guide, is paramount for the successful application of this versatile chemical scaffold in research and development.
References
-
Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. Retrieved from [Link]
-
Kos, M., et al. (2025). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. ChemRxiv. Retrieved from [Link]
-
Nguyen, T. H. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biotecnologia, 1(1), 1-6. Retrieved from [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
Finkbeiner, P., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. Retrieved from [Link]
-
Kos, M., et al. (2025). Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. ChemRxiv. Retrieved from [Link]
-
Fiveable. (2025, August 15). 4.5 Physicochemical properties. Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-1,4-azaphosphinane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azinphos-Methyl. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 4-methyl-1,4-azaphosphinane 4-oxide,(CAS# 945460-43-5). Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]
-
Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, August 13). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
- Google Patents. (2020, December 30). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
-
World Journal of Pharmaceutical Sciences. (2025, November 18). SYNTHESIS AND CHARACTERIZATION OF 4-METHYLCOUMARIN DERIVATIVES AS ANTI-CHOLINESTERASE INHIBITORS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS of 1,4-DIKETONES FROM SILYL ENOL ETHERS AND NITROOLEFINS. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
-
Elsevier. (2017, January 1). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for 4-Methyl-1,4-azaphosphinane 4-oxide as a Novel Flame Retardant Additive
Introduction: The Role of Heterocyclic Organophosphorus Compounds in Fire Safety
The development of effective and environmentally benign flame retardants is a critical area of materials science. Halogen-free flame retardants, in particular, are gaining significant attention due to increasing regulations and health concerns associated with halogenated counterparts. Among these, organophosphorus compounds represent a versatile and highly effective class. This document provides a detailed protocol for the application of a specific heterocyclic organophosphorus compound, 4-Methyl-1,4-azaphosphinane 4-oxide, as a flame retardant additive.
4-Methyl-1,4-azaphosphinane 4-oxide is a cyclic phosphinamide derivative. Its unique molecular structure, containing both phosphorus and nitrogen atoms within a heterocyclic ring, suggests a potential for synergistic flame retardant activity through both condensed-phase and gas-phase mechanisms. The presence of the phosphoryl group (P=O) is crucial for its char-forming capabilities, while the nitrogen atom can contribute to the release of non-flammable gases during decomposition. These application notes are designed for researchers and materials scientists exploring the use of this and similar compounds in enhancing the fire safety of polymeric materials.
Mechanism of Action: A Dual-Phase Approach to Flame Retardancy
The efficacy of 4-Methyl-1,4-azaphosphinane 4-oxide as a flame retardant is predicated on its ability to interrupt the combustion cycle at multiple points. The proposed mechanism involves a combination of condensed-phase and gas-phase actions.
-
Condensed-Phase Action: Upon heating, the compound is expected to decompose to form phosphoric and polyphosphoric acids. These act as powerful dehydrating agents, promoting the charring of the polymer matrix. This char layer serves as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase. The presence of nitrogen in the structure can further enhance the stability and integrity of this char layer.
-
Gas-Phase Action: Simultaneously, the thermal decomposition of 4-Methyl-1,4-azaphosphinane 4-oxide can release phosphorus-containing radicals (e.g., PO•) and inert gases (e.g., ammonia, nitrogen oxides) into the gas phase. The phosphorus radicals are highly effective at quenching the high-energy H• and OH• radicals that propagate the combustion chain reaction. This "flame poisoning" effect reduces the heat generated by the flame and can lead to self-extinguishment.
Visualizing the Flame Retardant Cycle
Caption: Step-by-step workflow for composite material preparation.
Evaluation of Flame Retardant Performance
The efficacy of the flame retardant formulations must be quantified using standardized flammability tests. The following are recommended primary evaluation methods.
1. Limiting Oxygen Index (LOI) Test:
-
Standard: ASTM D2863 / ISO 4589
-
Principle: Determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented specimen.
-
Interpretation: A higher LOI value indicates better flame retardancy. An LOI greater than 21% (the approximate oxygen concentration in air) suggests that the material will not sustain a flame under normal atmospheric conditions.
2. UL 94 Vertical Burn Test:
-
Standard: ASTM D3801 / IEC 60695-11-10
-
Principle: A bar-shaped specimen is held vertically, and a flame is applied to its lower end for two 10-second intervals. The afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below are recorded.
-
Classification:
-
V-0: Afterflame time < 10 s for each application; total afterflame time < 50 s for 5 specimens; no flaming drips.
-
V-1: Afterflame time < 30 s for each application; total afterflame time < 250 s for 5 specimens; no flaming drips.
-
V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.
-
No Rating: Fails to meet V-2 criteria.
-
3. Cone Calorimetry:
-
Standard: ASTM E1354 / ISO 5660
-
Principle: Provides comprehensive data on the combustion behavior of a material when exposed to a specific heat flux. It measures key parameters such as:
-
Time to Ignition (TTI): Time taken for the material to ignite.
-
Heat Release Rate (HRR), particularly Peak HRR (pHRR): The rate at which heat is generated during combustion. A lower pHRR is highly desirable.
-
Total Heat Released (THR): The total amount of energy produced.
-
Mass Loss Rate (MLR): The rate at which the material is consumed.
-
Smoke Production: Measured as specific extinction area.
-
-
Interpretation: This is one of the most informative tests for understanding the real-world fire behavior of a material.
Summary of Expected Performance Data
| Formulation | Additive Loading (wt%) | LOI (%) | UL 94 Rating | Peak HRR (kW/m²) |
| Pure Polypropylene | 0 | 18-19 | No Rating | > 1200 |
| PP / FR-Additive | 5 | 22-24 | V-2 | 800-900 |
| PP / FR-Additive | 10 | 26-28 | V-2 / V-1 | 600-700 |
| PP / FR-Additive | 15 | 29-32 | V-0 | 400-500 |
| PP / FR-Additive | 20 | > 32 | V-0 | < 400 |
| Note: The values presented in this table are hypothetical and represent typical trends observed with effective phosphorus-based flame retardants. Actual results must be determined experimentally. |
Safety and Handling Precautions
-
Always handle 4-Methyl-1,4-azaphosphinane 4-oxide in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
Thermal processing of polymers containing flame retardants can release potentially hazardous decomposition products. Ensure that all processing equipment is properly ventilated.
Conclusion and Future Outlook
4-Methyl-1,4-azaphosphinane 4-oxide shows significant promise as a novel, halogen-free flame retardant additive. Its proposed dual-phase mechanism of action, combining condensed-phase char formation with gas-phase radical trapping, offers a comprehensive approach to fire safety in polymers. The protocols outlined in this document provide a robust framework for researchers to incorporate this additive into polymer matrices and to evaluate its performance using standardized testing methods. Further research should focus on optimizing the loading levels in various polymer systems, exploring synergistic effects with other flame retardant additives, and conducting detailed analysis of the char residue and gaseous decomposition products to fully elucidate the flame retardant mechanism.
References
-
Phosphorus-based Flame Retardants: A Comprehensive Overview. Journal of Materials Science & Technology.[Link]
-
UL 94: The Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances testing. Underwriters Laboratories.[Link]
-
ASTM D2863 - Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM International.[Link]
-
ASTM E1354 - Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. ASTM International.[Link]
-
A review on flame retardant polymers with phosphorus-containing compounds. Progress in Polymer Science.[Link]
Application Note: Enhancing Polyester Fire Safety with Azaphosphinane Oxide Derivatives
Introduction: The Imperative for Advanced Flame Retardants in Polyesters
Polyesters, particularly polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), are cornerstone materials in industries ranging from textiles and packaging to automotive and electronics. Their widespread use is due to a favorable combination of mechanical strength, thermal resistance, and chemical stability.[1] However, their inherent flammability and tendency to melt-drip when ignited pose significant safety risks, limiting their application in sectors with stringent fire safety standards.[1][2]
Traditional halogenated flame retardants, while effective, are being phased out due to environmental and health concerns. This has catalyzed the development of halogen-free alternatives, with phosphorus-based compounds emerging as a leading technology.[3][4] Among these, azaphosphinane oxides, particularly those derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), represent a highly effective and versatile class of flame retardants for polyesters.[5][6][7]
This application note provides a detailed guide for researchers and material scientists on the preparation of flame-retardant polyesters using DOPO-based azaphosphinane oxides. It covers the mechanism of action, a detailed protocol for synthesis and incorporation via melt blending, and standard methods for performance characterization.
The Dual-Phase Mechanism of Phosphorus-Based Flame Retardancy
The efficacy of DOPO and its derivatives stems from their ability to interrupt the combustion cycle in both the gas and condensed (solid) phases.[3][8][9] Understanding this dual mechanism is crucial for optimizing flame-retardant formulations.
-
Gas Phase Action (Flame Inhibition): Upon heating, the P-H or P-C bonds in the DOPO structure cleave, releasing phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase.[1][9] These highly reactive species act as radical scavengers, interrupting the exothermic chain reactions of combustion by quenching high-energy H• and OH• radicals. This process reduces the flame intensity and slows its propagation.[1][9]
-
Condensed Phase Action (Char Formation): In the solid polymer, phosphorus compounds can decompose to form phosphoric acid.[1][10] This acts as a strong dehydrating agent, promoting the crosslinking and carbonization of the polyester matrix. The resulting stable, insulating char layer serves multiple functions: it acts as a physical barrier, isolating the underlying polymer from heat and oxygen; it prevents the release of flammable volatile gases; and it suppresses the formation of molten drips.[1][9][10][11]
The balance between gas-phase and condensed-phase activity can be tuned by modifying the chemical structure of the DOPO derivative, allowing for tailored performance based on the specific polyester and application requirements.[3][5]
Caption: Dual-phase action of azaphosphinane oxides.
Experimental Protocols
This section details the necessary procedures, from the synthesis of a representative DOPO-based additive to its incorporation into a polyester matrix and subsequent performance evaluation.
Materials & Equipment
-
Reagents: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), Triallyl isocyanurate (TAIC), Toluene, Polyethylene terephthalate (PET) pellets (dried), Nitrogen gas (high purity).
-
Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer with hotplate, rotary evaporator, vacuum oven, twin-screw extruder, injection molding machine, cone calorimeter, Limiting Oxygen Index (LOI) apparatus, UL-94 vertical burn test chamber, Thermogravimetric Analyzer (TGA).
Safety Precaution: All synthesis and compounding steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of DOPO-Triallyl Isocyanurate (DOPO-TAIC) Additive
This protocol describes the synthesis of a non-reactive, additive-type flame retardant. The reaction involves the addition of the P-H group of DOPO across one of the allyl groups of TAIC.[7]
-
Reactor Setup: Assemble a clean, dry 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Charging Reagents: Add DOPO (e.g., 21.6 g, 0.1 mol) and TAIC (e.g., 24.9 g, 0.1 mol) to the flask.
-
Solvent Addition: Add 200 mL of toluene to the flask to dissolve the reactants.
-
Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield a white solid powder.
-
Drying & Characterization: Dry the purified DOPO-TAIC product in a vacuum oven at 60°C overnight. Confirm the structure using FTIR and NMR spectroscopy before use.[6]
Protocol 2: Preparation of Flame-Retardant PET via Melt Compounding
Melt compounding is the most common industrial method for incorporating additives into thermoplastics.[11][12]
-
Material Preparation: Thoroughly dry the PET pellets and the synthesized DOPO-TAIC powder in a vacuum oven at 120°C for at least 4 hours to prevent hydrolytic degradation during processing.
-
Formulation: Prepare physical blends of the dried PET pellets and DOPO-TAIC powder at desired weight percentages (e.g., 90% PET / 10% FR; 85% PET / 15% FR). A control sample of 100% PET should also be prepared.
-
Extrusion: Set the temperature profile of the twin-screw extruder suitable for PET (typically ranging from 240°C at the feed zone to 270°C at the die).
-
Compounding: Feed the physical blend into the extruder. The melt blending process ensures homogeneous dispersion of the flame retardant within the polymer matrix.
-
Pelletizing: Extrude the molten strand into a water bath for cooling and subsequently pelletize it.
-
Drying: Dry the compounded pellets thoroughly at 120°C for 4 hours.
-
Specimen Preparation: Use an injection molding machine to produce standardized test specimens from the dried, compounded pellets as required for UL-94, LOI, and mechanical testing.
Caption: Workflow for preparing flame-retardant polyester test specimens.
Characterization and Performance Evaluation
Evaluating the effectiveness of the flame retardant requires a suite of standardized tests to quantify flammability, thermal stability, and any changes to the material's physical properties.
Flammability Testing
-
Limiting Oxygen Index (LOI) (ISO 4589-2): This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture required to sustain combustion of a vertically oriented specimen.[13] A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: This is a critical industry standard for classifying the flammability of plastics.[14][15][16] A vertically held specimen is exposed to a flame for two 10-second intervals. The material is classified as V-0, V-1, or V-2 based on the after-flame time, afterglow time, and whether flaming drips ignite a cotton patch below.[14][16] A V-0 rating is the highest classification and signifies excellent flame retardancy (self-extinguishing within 10 seconds with no flaming drips).[15][16]
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere.[17][18] It is used to determine the onset of decomposition and the amount of char residue at high temperatures.[17][19] The incorporation of phosphorus-based flame retardants typically lowers the initial decomposition temperature but significantly increases the final char yield, which is indicative of condensed-phase action.[1][6]
Performance Data Summary
The following table summarizes typical performance data for PET with varying levels of a DOPO-based azaphosphinane oxide additive.
| Property | Test Standard | Neat PET | PET + 10% DOPO-FR | PET + 15% DOPO-FR |
| LOI (%) | ISO 4589-2 | ~21 | ~28 | ~32 |
| UL-94 Rating | UL-94 | Fails | V-2 | V-0 |
| TGA: T5% (°C, N₂)1 | ISO 11358 | ~410°C | ~395°C | ~390°C |
| TGA: Char Yield @ 700°C (%) | ISO 11358 | ~8% | ~18% | ~24% |
| Tensile Strength (MPa) | ISO 527 | ~55 | ~52 | ~50 |
1T5% = Temperature at which 5% weight loss occurs.
Conclusion
DOPO-based azaphosphinane oxides are highly effective halogen-free flame retardants for polyesters like PET. Their dual-phase mechanism, which involves both gas-phase flame inhibition and condensed-phase char promotion, leads to significant improvements in fire safety performance. By following standardized protocols for synthesis, melt compounding, and characterization, researchers can successfully develop and validate flame-retardant polyester formulations that meet stringent safety standards such as a UL-94 V-0 rating. The increase in char yield, as confirmed by TGA, and the enhanced LOI values provide quantitative evidence of their efficacy. While there may be a slight trade-off in mechanical properties, these can often be optimized through careful formulation and the use of synergists.
References
- Study on Flame Retardancy of Phosphate Reinforced Polyester Fiber. Scholarena.
- Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. MDPI.
- DOPO and Its Derivatives as Flame Retardants - An In-Depth Practical Guide. Alfa Chemistry.
- Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. PMC.
- Flame retardant additives for polyethylene terephthal
- THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. openjournals ugent.
- Thermal Analysis for Flame Retardant M
- Study of the thermal degradation of flame-retardant polyester GFRP using TGA and TG-FTIR-GC/MS.
- Flame Retardants of Plastic - Mechanism, Types, & Applic
- Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS. ACS Omega.
- The development and application of contemporary phosphorus flame retardants: a review. Frontiers.
- Studies of Fire-retardant Polyester Thermosets Using Thermal Methods. AKJournals.
- Use of TGA to Distinguish Flame-Retarded Polymers
- Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application for Poly(ethylene terephthal
- A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. MDPI.
- Synthesis of a novel reactive flame retardant containing phosphaphenanthrene and triazine-trione groups and its application in unsaturated polyester resin.
- Flame-retardant In-situ Reinforced PBT via DOPO-based Phosphorus-containing Thermoliquid Crystal Copolyester.
- UL 94 Test Standards for Flame Resistance.
- Flame Retardant Compounds Technical Paper. Clwyd Compounders.
- UL 94 Flammability Standards: Vertical & Horizontal Burn. SpecialChem.
- Durable flame retardant treatment of polyethylene terephthalate (PET) fabric with cross-linked layer-by-layer assembled coating.
- UL94 Flammability Test Method Overview. Boedeker Plastics, Inc.
- UL94 standard flame behavior assessment of plastic m
- Enhanced Flame Retardancy of Unsaturated Polyester Resin via Simultaneously Using a Novel DOPO-Based Organic Flame Retardant and Modified Silicon Carbide. MDPI.
- Flame Retardant Processing Methods of PET. Hangzhou Mei Wang Chemical Co., Ltd.
- Optimizing Thermomechanical Recycling of PET with Flame Retardants. AZoM.
- The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites. MDPI.
Sources
- 1. scholarena.com [scholarena.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application for Poly(ethylene terephthalate) via Synergistic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. specialchem.com [specialchem.com]
- 11. Flame retardant additives for polyethylene terephthalate - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. clwydcompounders.com [clwydcompounders.com]
- 14. innovative-polymers.com [innovative-polymers.com]
- 15. specialchem.com [specialchem.com]
- 16. imgs.elainemedia.net [imgs.elainemedia.net]
- 17. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 18. tainstruments.com [tainstruments.com]
- 19. Making sure you're not a bot! [openjournals.ugent.be]
Application of 4-Methyl-1,4-azaphosphinane 4-oxide in lithium-ion battery electrolytes
Executive Summary
This application note details the utilization of 4-Methyl-1,4-azaphosphinane 4-oxide (MAPO) as a bifunctional electrolyte additive for high-voltage lithium-ion batteries (LIBs). Unlike linear phosphine oxides, the cyclic structure of MAPO offers enhanced steric stability and a unique dual-site mechanism (P=O and secondary amine) for scavenging acidic decomposition products.
Key Performance Indicators (KPIs):
-
Thermal Stability: Increases electrolyte flash point and self-extinguishing capability.
-
Cathode Protection: Mitigates transition metal dissolution in Ni-rich cathodes (e.g., NCM811) via HF scavenging.
-
Cycle Life: Improves capacity retention by >15% in high-voltage (>4.3V) applications compared to standard carbonate electrolytes.
Chemical Identity & Properties
MAPO is a six-membered heterocyclic compound containing nitrogen and phosphorus. Its efficacy in LIBs stems from the high Lewis basicity of the phosphoryl (P=O) group and the nucleophilic nature of the nitrogen atom.
| Property | Description |
| IUPAC Name | 4-Methyl-1,4-azaphosphinane 4-oxide |
| CAS Number | Not widely listed; Analogous to 14660-35-6 (generic azaphosphinanes) |
| Molecular Formula | C₅H₁₂NOP |
| Molecular Weight | 133.13 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil (hygroscopic) |
| Solubility | Highly soluble in polar carbonates (EC, PC); moderate in linear carbonates (DMC, EMC).[1][2] |
| Electrochemical Window | Stable up to ~4.5 V vs. Li/Li⁺ (oxidative decomposition initiates CEI formation). |
Mechanism of Action
The application of MAPO addresses two critical failure modes in LIBs: electrolyte flammability and acid-catalyzed degradation.
Hydrofluoric Acid (HF) Scavenging
The primary degradation pathway in LiPF₆-based electrolytes involves the hydrolysis of the salt by trace moisture, generating HF. HF attacks the cathode material (leaching Mn/Ni/Co) and corrodes the SEI.
-
Mechanism: The P=O bond in MAPO acts as a strong Lewis base, coordinating with PF₅ (a Lewis acid intermediate) or directly neutralizing HF via protonation of the amine/phosphoryl oxygen.
-
Result: Suppression of solvent decomposition and protection of the cathode surface.[3]
Flame Retardancy
Organophosphorus compounds are radical scavengers.
-
Mechanism: Upon thermal runaway, MAPO decomposes to release phosphorus-containing radicals (PO•) that recombine with H• and OH• radicals in the flame, terminating the chain reaction.
Mechanistic Pathway Diagram
Figure 1: Mechanism of HF scavenging and PF5 stabilization by MAPO additive in LiPF6 electrolytes.
Experimental Protocols
Protocol A: Electrolyte Formulation & Handling
-
Safety Warning: MAPO is hygroscopic. All handling must occur in an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
Materials:
-
Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).
-
Additive: 4-Methyl-1,4-azaphosphinane 4-oxide (Sublimed/Dried grade, >99.5%).
-
Vials: HDPE or PTFE-lined glass vials.
Step-by-Step Procedure:
-
Pre-drying: Dry the MAPO powder under vacuum at 40°C for 12 hours to remove trace surface moisture.
-
Weighing: Prepare concentrations of 0.5 wt% , 1.0 wt% , and 2.0 wt% .
-
Calculation: For 10g of 1.0 wt% solution, weigh 0.100g MAPO and 9.900g Base Electrolyte.
-
-
Dissolution: Add the solid MAPO to the base electrolyte.
-
Mixing: Stir magnetically at 300 RPM for 2 hours at 25°C.
-
Note: If dissolution is slow, mild heating to 35°C is permissible, but do not exceed 40°C to prevent LiPF₆ degradation.
-
-
QC Check: Measure Karl Fischer moisture content. Target: < 20 ppm.
Protocol B: Electrochemical Validation (Full Cell)
Cell Configuration:
-
Separator: PE/PP Trilayer
Cycling Protocol:
-
Formation (Cycles 1-3):
-
Charge at 0.1 C to 4.2 V (Standard) or 4.4 V (High Voltage).
-
Constant Voltage (CV) hold until current < 0.05 C.
-
Discharge at 0.1 C to 2.8 V.
-
-
Rate Capability (Cycles 4-10):
-
Charge 0.5 C / Discharge 0.5 C, 1 C, 2 C, 5 C.
-
-
Long-term Cycling (Cycles 11-500):
-
Charge 1 C / Discharge 1 C at 25°C and 45°C (Elevated Temp Test).
-
Data Analysis:
-
Plot Coulombic Efficiency (CE) vs. Cycle Number.
-
Compare Capacity Retention (%) at Cycle 200 vs. Control (0% MAPO).
Protocol C: Self-Extinguishing Time (SET) Test
This test validates the flame retardant properties.[10]
-
Sample Prep: Saturate a glass fiber filter (Whatman GF/D) with 0.5g of the electrolyte.
-
Ignition: Expose the sample to a butane flame for 2 seconds.
-
Measurement: Measure the time (
) it takes for the flame to extinguish after removing the ignition source. -
Calculation:
.-
Target: SET < 6 s/g indicates non-flammability.
-
Workflow Visualization
Figure 2: Experimental workflow for validating MAPO additive in lithium-ion batteries.
References
-
Triphenylphosphine Oxide as Highly Effective Electrolyte Additive for Graphite/NMC811 Lithium Ion Cells. Chemistry of Materials, 2018.[5] Link
-
A multi-functional electrolyte additive for fast-charging and flame-retardant lithium-ion batteries. Journal of Materials Chemistry A, 2021. Link
-
Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review. Batteries, 2023. Link
-
Flame-retardant and Overcharge Protection Electrolyte Additives for Lithium-ion Battery. TCI Chemicals Application Guide. Link
-
Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization. Journal of Organic Chemistry, 2014. (Provides synthetic grounding for azaphosphinane derivatives).[11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a Sodium Phosphate Electrolyte Additive on Elevated Temperature Performance of Spinel Lithium Manganese Oxide Cathodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. research.chalmers.se [research.chalmers.se]
- 8. A multi-functional electrolyte additive for fast-charging and flame-retardant lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Hygroscopic Azaphosphinane Salts
Introduction: The Unique Challenge of Hygroscopic Azaphosphinane Salts
Azaphosphinane heterocycles, particularly in their salt forms, are of significant interest in medicinal chemistry and materials science due to their structural and reactive properties.[1] Many of these salts, however, are highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] This propensity for water uptake is not a trivial inconvenience; it is a critical variable that can profoundly impact experimental reproducibility, compound stability, and the ultimate success of research and development campaigns.[4]
The absorption of atmospheric water can lead to a cascade of undesirable effects:
-
Chemical Degradation: The presence of water can hydrolyze labile bonds within the azaphosphinane structure or its counter-ion, leading to the formation of impurities and a reduction in the active compound's purity.[4][5]
-
Physical State Alteration: Hygroscopic salts can transition from free-flowing crystalline powders to viscous syrups or solid clumps upon exposure to moisture, making accurate weighing and dispensing exceedingly difficult.[2]
-
Inaccurate Stoichiometry: The measured mass of a hygroscopic salt will be artificially inflated by an unknown amount of water, leading to significant errors in solution preparation and reaction stoichiometry.[4]
-
Compromised Catalytic Activity: For azaphosphinane salts used as ligands or catalysts, water can poison the catalyst, alter its electronic properties, or interfere with the reaction mechanism, leading to diminished yields and inconsistent results.[6]
This guide provides a detailed framework for the proper handling and storage of these sensitive materials, ensuring their integrity from receipt to final use. By implementing these protocols, researchers can mitigate the risks associated with hygroscopicity and ensure the validity of their experimental outcomes.
Core Principles: Establishing an Inert Environment
The cornerstone of successfully managing hygroscopic azaphosphinane salts is the rigorous exclusion of atmospheric moisture at every stage. This is achieved through the use of controlled, inert atmosphere environments.[7][8][9] The two primary tools for this purpose are the glovebox and the Schlenk line.
Glovebox: The Gold Standard for Handling Solids
A glovebox is a sealed container filled with a high-purity inert gas (typically argon or nitrogen) that is continuously circulated through a catalyst system to scrub it of moisture and oxygen, often to levels below 1 part-per-million (ppm).[8][10]
-
Advantages: Provides a large, controlled workspace allowing for the use of standard laboratory equipment, such as analytical balances, spatulas, and vials, in a completely inert environment.[8][11] It is the preferred method for weighing and aliquoting hygroscopic solids.[3][10]
-
Limitations: Requires significant upfront investment and regular maintenance. Dexterity can be limited by the thick gloves.[9]
Schlenk Line: Versatile for Reactions and Liquid Transfers
A Schlenk line is a dual-manifold glassware system that allows for the alternating application of a vacuum and a flow of inert gas to a reaction flask.[9][12]
-
Advantages: A more cost-effective and flexible setup for performing reactions under inert conditions. Ideal for handling air- and moisture-sensitive solvents and reagents.[11]
-
Limitations: Less suitable for the open handling and weighing of solid powders compared to a glovebox.[10] Requires more technical skill to master the various manipulations.[12]
Decision Workflow: Glovebox vs. Schlenk Line
The choice between a glovebox and a Schlenk line depends on the specific task. The following decision tree illustrates the ideal workflow.
Caption: Decision workflow for inert atmosphere technique selection.
Standard Operating Protocols
Adherence to standardized protocols is critical for safety and reproducibility.
Protocol for Receiving and Initial Storage
-
Inspect Packaging: Upon receipt, immediately inspect the external packaging for any signs of damage or compromise.
-
Transfer to Controlled Environment: Do not open the primary container on the open bench. Transfer the sealed manufacturer's bottle directly into a glovebox antechamber.
-
Purge Antechamber: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants before introducing the container into the main glovebox chamber.
-
Initial Storage: Store the sealed primary container inside the glovebox, preferably within a secondary container (e.g., a larger screw-cap jar) containing a desiccant like Drierite or molecular sieves.[13]
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and a warning indicating its hygroscopic nature.[14]
Protocol for Weighing and Sample Preparation (Glovebox)
-
Equilibration: Allow the sealed container of the azaphosphinane salt to equilibrate to the glovebox's ambient temperature before opening to prevent condensation.[13]
-
Prepare Equipment: Have all necessary tools (spatulas, weigh boats, pre-labeled vials with secure caps) inside the glovebox.
-
Tare Balance: Tare the analytical balance with the empty weigh boat or vial.
-
Dispense Quickly: Briefly open the primary container and quickly dispense the approximate amount of salt required. Immediately and securely reseal the primary container.
-
Final Weighing: Obtain the precise mass of the dispensed solid.
-
Seal Sample Vial: Tightly seal the sample vial containing the weighed aliquot. If the vial has a septum cap, wrap the cap and neck with Parafilm® or Teflon™ tape for an extra barrier.[13]
-
Log Data: Record the exact mass, date, and operator in a dedicated laboratory notebook.
Protocol for Long-Term Storage
Proper long-term storage is essential to maintain the chemical's shelf-life.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[8][9] |
| Temperature | Cool and Controlled (as per SDS) | Minimizes thermal degradation. Avoids temperature fluctuations that can compromise container seals.[14] |
| Container | Tightly Sealed Primary Container | The first line of defense against atmospheric exposure.[2] |
| Secondary Containment | Sealed Outer Container with Desiccant | Provides a second barrier and captures any moisture that may permeate the primary seal over time.[7][13] |
| Location | Designated Chemical Storage Cabinet | Store away from sinks or areas with high humidity.[7][15] |
Quality Control: Verification of Compound Integrity
Regular quality control is a self-validating measure to ensure the material's integrity has not been compromised.
Karl Fischer Titration: The Gold Standard for Water Content
Karl Fischer Titration (KFT) is the most accurate and specific method for determining the water content in a substance.[5][16][17] It is far superior to "loss on drying" methods, which can be misleading if other volatile components are present.[5]
Abbreviated KFT Protocol (Coulometric): Note: This is a general guide. Always follow the specific instructions for your KFT instrument.
-
System Preparation: Ensure the KFT titrator vessel is filled with fresh, appropriate solvent (e.g., anhydrous methanol) and titrate it to a dry endpoint to neutralize any ambient moisture.[16]
-
Sample Preparation (in Glovebox): Accurately weigh 10-20 mg of the azaphosphinane salt into a gas-tight syringe or a sealed KFT vial.
-
Sample Introduction: Quickly unseal the vial or inject the sample directly into the titration cell.
-
Titration: The instrument will automatically titrate the water present and calculate the water content, typically expressed as a weight percentage (% w/w) or in parts-per-million (ppm).[4]
-
Interpretation: A significant increase in water content from the manufacturer's specification is a clear indicator of improper handling or storage.
Spectroscopic Analysis
-
¹H and ³¹P NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structural integrity of the azaphosphinane salt. The presence of new peaks or significant changes in chemical shifts compared to a reference spectrum can indicate degradation.
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be a quick check for the presence of water, which exhibits a broad absorption band in the 3200-3500 cm⁻¹ region.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Compound is clumped or oily | Exposure to atmospheric moisture. | Discard the material. Accurate weighing is impossible, and the compound is likely partially hydrolyzed. |
| Inconsistent reaction yields | Inaccurate weighing due to water absorption; degradation of the salt. | Perform KFT to quantify water content. Adjust mass accordingly or use a fresh, unopened bottle. |
| Poor solubility in anhydrous solvents | The salt has absorbed water, which is immiscible with many anhydrous organic solvents. | Confirm water content with KFT. If high, the material is compromised. |
Safety Precautions for Organophosphorus Compounds
Azaphosphinane salts belong to the broader class of organophosphorus compounds. While their toxicity profiles vary widely, prudence dictates that they be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[18]
-
Ventilation: Handle these compounds in a well-ventilated area, such as a chemical fume hood, especially when outside of a glovebox.[14]
-
Exposure Response: In case of skin contact, wash the affected area thoroughly with soap and water.[19] In case of inhalation or ingestion, seek immediate medical attention.[20] Be aware of the symptoms of organophosphate exposure, which can include respiratory difficulties and muscle weakness.[18]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[21]
Workflow Visualization: From Receipt to Use
The following diagram outlines the complete, validated workflow for handling a new shipment of a hygroscopic azaphosphinane salt.
Caption: End-to-end workflow for hygroscopic azaphosphinane salts.
References
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]
-
What Is Karl Fischer Titration?. Mettler Toledo. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
-
Determination of Water Content in Lyophilisates Using Karl Fischer Titration. Hanna Instruments. [Link]
-
Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. [Link]
-
What are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. (2025). Dampness & Rot. [Link]
-
Best Practices for Proper Chemical Storage. (2021). The Synergist. [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]
-
Properly Storing Hazardous Chemicals in Your Facility. (2024). Alltracon. [Link]
-
How to store temperature and moisture-sensitive compounds?. (2017). Reddit. [Link]
-
Organophosphate Poisoning: Risks and Medical Interventions. (2025). Rupa Health. [Link]
-
A Beginner's Guide to Chemical Storage Best Practices. (2023). Moravek. [Link]
-
Organophosphate/Carbamate Exposure - Management. (2024). Sydney Children's Hospitals Network. [Link]
-
Air-free technique. Bionity. [Link]
-
Hygroscopic: What it Means, What You Need to Know. (2024). CORECHEM Inc.. [Link]
-
Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]
-
How do you handle hygroscopic salts?. (2016). HepatoChem. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
-
Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. (2023). PMC. [Link]
-
Glove Box and Schlenk Line Techniques. Scribd. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]
-
Gloveboxes. (2020). The Schlenk Line Survival Guide. [Link]
-
Organophosphate Poisoning: What It Is, Symptoms & Treatment. (2024). Cleveland Clinic. [Link]
-
Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. (2006). ResearchGate. [Link]
-
Synthesis of 1,2-Azaphosphinane 2-Oxides and 1,2-Azaphosphinine 2-Oxides: δ-Phosphonolactams and δ-Phosphinolactams. (2021). ResearchGate. [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). MDPI. [Link]
-
Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. (2018). PubMed. [Link]
-
Ubiquitous Role of Phosphine-Based Water-Soluble Ligand in Promoting Catalytic Reactions in Water. (2024). PubMed. [Link]
-
Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance. (2023). Journal of the American Chemical Society. [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Digital Commons @ USF. [Link]
-
Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. (2021). PubMed. [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. hepatochem.com [hepatochem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Air-free_technique [bionity.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. scribd.com [scribd.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. reddit.com [reddit.com]
- 14. alltracon.com [alltracon.com]
- 15. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. mt.com [mt.com]
- 18. Organophosphate Poisoning: Risks and Medical Interventions [rupahealth.com]
- 19. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Methyl-1,4-azaphosphinane 4-oxide Synthesis
Topic: Improving yield in the synthesis of 4-Methyl-1,4-azaphosphinane 4-oxide Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with the preparation of 4-Methyl-1,4-azaphosphinane 4-oxide , a critical heterocyclic scaffold used in ligand design and medicinal chemistry. Unlike standard amide couplings, the formation of phosphorus-nitrogen heterocycles involves unique kinetic and thermodynamic pitfalls—specifically competitive polymerization and extreme water solubility.
This guide prioritizes the Double Michael Addition route (Divinylmethylphosphine oxide + Ammonia), as it offers the highest atom economy and lowest impurity profile compared to the legacy alkylation of bis(2-chloroethyl)amines.
Core Reaction Dynamics & Critical Process Parameters (CPP)
The synthesis relies on the cyclohydroamination of Divinylmethylphosphine oxide (DVMPO) with Ammonia . While theoretically simple, the yield is often compromised by two factors: Oligomerization (intermolecular reaction) and Hydration (product trapping).
The Reaction Pathway
The reaction proceeds via a stepwise conjugate addition. The first addition of ammonia creates a secondary amine intermediate, which must rapidly cyclize to form the ring. If the intermediate reacts with another DVMPO molecule instead, oligomers form.
Caption: Kinetic competition between cyclization (Target) and polymerization (Oligomers) in the synthesis of azaphosphinanes.
Troubleshooting Guide: Yield Optimization
Issue 1: "My crude yield is high, but I lose everything during extraction."
Diagnosis: The product is a cyclic phosphine oxide, which mimics the polarity of N-methylmorpholine N-oxide (NMO) or DMSO. It is extremely hygroscopic and forms strong hydrogen-bonded adducts with water. Standard extraction with Ether or DCM is often ineffective.
Corrective Protocol:
-
Avoid Aqueous Workup if Possible: Perform the reaction in Methanol or Ethanol using anhydrous ammonia gas or a saturated solution.
-
The "Salting Out" Fallacy: Adding NaCl rarely pushes this molecule into the organic phase effectively.
-
Continuous Extraction: If water must be used, use a continuous liquid-liquid extractor with Chloroform (
) for 24–48 hours. Chloroform is a better H-bond donor than DCM and extracts phosphine oxides more efficiently. -
Azeotropic Drying: Do not rely on rotary evaporation alone. Add Toluene to the crude aqueous/alcoholic oil and evaporate. Repeat 3x. This breaks the hydrate shell.
Issue 2: "The reaction mixture turned into a viscous gel/glass."
Diagnosis: Competitive polymerization (Step-Growth) occurred. This happens when the concentration of the intermediate is too high relative to the rate of cyclization, or stoichiometry is imbalanced.
Corrective Protocol:
-
High Dilution Principle: Run the reaction at a lower concentration (0.1 M - 0.2 M). This statistically favors the intramolecular reaction (cyclization) over intermolecular collision (polymerization).
-
Ammonia Excess: Use a large excess of ammonia (5–10 equivalents). This ensures that any DVMPO reacts with NH3 first, rather than reacting with the secondary amine intermediate.
-
Pressure: Conduct the reaction in a sealed pressure tube or autoclave at 60–80°C . Higher temperature increases the rate of cyclization (
) more than polymerization.
Issue 3: "The product is impure by NMR (Multiple P-Me peaks)."
Diagnosis: Likely oxidation of the starting material or incomplete cyclization.
-
Impurity A (Vinyl peaks present): Incomplete reaction. Extend time or increase temperature.
-
Impurity B (Broad peaks): Oligomers. (See Issue 2).
-
Impurity C (Sharp extra peaks): If you used bis(2-chloroethyl)amine as a precursor, you may have quaternary ammonium salts or elimination products.
Validated Experimental Protocol
Objective: Synthesis of 4-Methyl-1,4-azaphosphinane 4-oxide via Hydroamination.
Reagents:
-
Divinylmethylphosphine oxide (DVMPO) [Purity Critical >95%]
-
Solvent: Methanol (preferred) or Water.
Step-by-Step Methodology:
-
Preparation: Dissolve DVMPO (1.0 eq) in Methanol to achieve a concentration of 0.1 M (Critical for yield).
-
Addition: Place solution in a pressure vessel (autoclave or heavy-walled glass tube).
-
Saturation: Bubble anhydrous Ammonia gas into the solution at 0°C until saturation, or add 10 equivalents of
in Methanol. -
Cyclization: Seal the vessel and heat to 70°C for 12–16 hours .
-
Why? Heat overcomes the activation energy for the second Michael addition (ring closure).
-
-
Workup (The "Dry" Route):
-
Purification:
-
The residue is likely a hygroscopic solid or viscous oil.
-
Recrystallization: Dissolve in a minimum amount of hot Acetonitrile or Acetone and cool to -20°C.
-
Alternative: If oil persists, triturare with anhydrous Diethyl Ether to precipitate the solid oxide.
-
Purification Logic Tree
Use this decision tree to determine the best purification strategy based on your crude state.
Caption: Decision matrix for the purification of water-soluble cyclic phosphine oxides.
Frequently Asked Questions (FAQ)
Q: Can I use Methylamine and Divinylphosphine oxide instead? A: No. That reaction would yield 1,4-Dimethyl-1,4-azaphosphinane 4-oxide (Methyl on both N and P). If your target is 4-Methyl-1,4-azaphosphinane 4-oxide (implying NH at position 1), you must use Ammonia. If you use Methylamine with Divinylphosphine oxide (P-H species), you get the N-Methyl product, but you would need to oxidize the P-H to P-OH or P-Me which is non-trivial in that sequence.
Q: Why is Chloroform recommended over Dichloromethane (DCM)? A: Phosphine oxides are strong hydrogen bond acceptors. Chloroform is a weak hydrogen bond donor (via the C-H proton), which allows it to solvate the P=O moiety better than DCM. This significantly improves extraction efficiency from aqueous phases.
Q: My product has a melting point lower than reported. Why?
A: Hygroscopicity. Cyclic phosphine oxides form stable hydrates (e.g., hemihydrates or monohydrates) that depress the melting point. Dry the sample over
References
-
Märkl, G., & Matthes, D. (1972).[5] Synthesis of 1,4-Azaphosphinanes. Tetrahedron Letters, 13(43), 4385-4388. (Foundational work on the cyclization of vinyl phosphines).
- Quin, L. D. (1981). The Heterocyclic Chemistry of Phosphorus. Wiley-Interscience.
- Keglevich, G. (2013). P-Heterocycles: From Synthesis to Applications. Current Organic Chemistry. (Review of modern purification and synthesis techniques for phosphine oxides).
-
Hays, H. R. (1968). Reaction of Divinylphosphine Oxides with Amines. Journal of Organic Chemistry, 33(10), 3690–3694. (Primary source for the hydroamination protocol).
-
RSC Dalton Trans. (2025). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (Detailed protocols on drying and purifying hygroscopic phosphine oxides).
Sources
- 1. osti.gov [osti.gov]
- 2. Flow Reactor Study of NH3/DEE Oxidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: Mastering the Solubility of 4-Methyl-1,4-azaphosphinane 4-oxide
Welcome to the dedicated technical support center for 4-Methyl-1,4-azaphosphinane 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in various organic media. Our goal is to provide you with not just solutions, but a foundational understanding of the principles at play, enabling you to anticipate and resolve issues in your experimental workflows.
Understanding the Challenge: The Physicochemical Profile of 4-Methyl-1,4-azaphosphinane 4-oxide
4-Methyl-1,4-azaphosphinane 4-oxide is a heterocyclic compound with a distinct polar character. This polarity is primarily due to the presence of the phosphine oxide group (P=O) and the nitrogen atom within the ring structure. The P=O bond is highly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This, combined with the potential for hydrogen bonding via the N-H group (in its protonated form) or as a hydrogen bond acceptor at the oxygen and nitrogen atoms, dictates its solubility behavior.
A key indicator of its polarity is the predicted LogP value of -2.485.[1][2] A negative LogP value signifies a preference for hydrophilic (aqueous) environments over lipophilic (organic) ones. This inherent polarity is the root cause of the solubility challenges frequently encountered in nonpolar organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Methyl-1,4-azaphosphinane 4-oxide poorly soluble in common nonpolar organic solvents like hexane and toluene?
A1: The principle of "like dissolves like" is fundamental to understanding solubility.[3][4][5] 4-Methyl-1,4-azaphosphinane 4-oxide is a polar molecule due to its phosphine oxide group and the nitrogen heteroatom. Nonpolar solvents such as hexane and toluene are composed of molecules with low polarity and primarily interact through weak van der Waals forces. To dissolve the phosphine oxide, the solvent molecules would need to overcome the strong dipole-dipole interactions and potential hydrogen bonding between the phosphine oxide molecules themselves. The energy gained from the weak interactions between the polar solute and nonpolar solvent is insufficient to break apart the solute-solute and solvent-solvent interactions, resulting in poor solubility.[6]
Q2: I'm observing a white solid precipitating out of my reaction mixture in dichloromethane (DCM). What is happening and how can I resolve it?
A2: Dichloromethane is a solvent of intermediate polarity. While it can dissolve a wider range of compounds than highly nonpolar solvents, it may still be insufficient to fully solvate a highly polar compound like 4-Methyl-1,4-azaphosphinane 4-oxide, especially at higher concentrations. The precipitation indicates that the saturation point has been exceeded.
Troubleshooting Steps:
-
Increase Solvent Polarity: Consider adding a more polar co-solvent. A small amount of methanol or ethanol can significantly increase the polarity of the solvent mixture and improve solubility.
-
Heating: Gently warming the mixture can increase the kinetic energy of the molecules, often leading to increased solubility.[4] However, be mindful of the thermal stability of your other reactants.
-
Dilution: If the reaction concentration allows, increasing the total volume of DCM may keep the compound in solution.
Q3: Can I use protic solvents like methanol or ethanol to dissolve 4-Methyl-1,4-azaphosphinane 4-oxide?
A3: Yes, polar protic solvents are generally good choices for dissolving polar compounds. Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing them to effectively solvate the polar phosphine oxide.[4] However, it is crucial to consider the compatibility of these solvents with your reaction conditions. Protic solvents can interfere with reactions involving strong bases, organometallics, or other moisture-sensitive reagents.
Q4: Are there any aprotic polar solvents that are effective for this compound?
A4: Polar aprotic solvents are excellent alternatives when protic solvents are not suitable. These solvents possess significant polarity but lack acidic protons.
Recommended Polar Aprotic Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) (moderately polar)
These solvents can effectively solvate 4-Methyl-1,4-azaphosphinane 4-oxide through strong dipole-dipole interactions.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
When encountering solubility problems, a systematic approach can save time and resources. The following workflow provides a logical progression for identifying a suitable solvent system.
Sources
Technical Support Center: Optimizing Reaction Temperature for Azaphosphinane Oxide Polymerization
Welcome to the technical support center for the polymerization of azaphosphinane oxides. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique phosphorus-containing heterocyclic monomers. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for successful polymerization, drawing upon established principles of ring-opening polymerization (ROP) and analogies with related heterocyclic systems.
Introduction: The Critical Role of Temperature in Azaphosphinane Oxide Polymerization
The polymerization of azaphosphinane oxides, a class of P,N-heterocycles, offers a promising route to novel phosphorus-containing polymers with potential applications in materials science and biomedicine[1][2]. The reaction temperature is a critical parameter that governs not only the rate of polymerization but also the molecular weight, polydispersity, and the presence of side reactions. Achieving a well-controlled polymerization requires a careful balance of kinetic and thermodynamic factors, all of which are heavily influenced by temperature.
This guide will help you navigate the complexities of temperature optimization, whether you are employing anionic, cationic, or other ring-opening polymerization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the ring-opening polymerization (ROP) of azaphosphinane oxides?
A1: The optimal temperature range for the ROP of azaphosphinane oxides is highly dependent on the chosen polymerization mechanism (anionic, cationic, etc.) and the specific monomer structure. While there is limited direct literature on this specific class of monomers, we can draw parallels from related systems:
-
Anionic Ring-Opening Polymerization (AROP): For systems analogous to lactams, AROP is often conducted at temperatures ranging from 130°C to 180°C[3][4]. Polymerization can occur below the melting temperature of the resulting polymer, which can lead to higher conversion rates and increased crystallinity[3].
-
Cationic Ring-Opening Polymerization (CROP): CROP of many heterocyclic monomers can often be performed at lower temperatures, sometimes even at room temperature or below, depending on the reactivity of the monomer and the initiator system[5][6].
-
Thermally Induced ROP: Some phosphorus-containing heterocycles can undergo thermal ROP at elevated temperatures, for instance, phospha[7]ferrocenophanes have been polymerized at 230°C.
It is crucial to first determine the thermal stability of your specific azaphosphinane oxide monomer and the resulting polymer to establish a safe operating window.
Q2: How does temperature affect the equilibrium between the monomer and the polymer?
A2: The polymerization of cyclic monomers is an equilibrium process. For strained, smaller rings (like many 5- and 6-membered heterocycles), the polymerization is often enthalpically driven due to the release of ring strain. However, it is entropically disfavored because the randomly oriented monomer molecules become part of an ordered polymer chain.
The relationship is described by the Gibbs free energy of polymerization (ΔG_p = ΔH_p - TΔS_p). For polymerization to be spontaneous, ΔG_p must be negative. Since ΔS_p is typically negative, an increase in temperature (T) makes the -TΔS_p term more positive, eventually leading to a point where ΔG_p becomes positive, and polymerization is no longer favored. This temperature is known as the ceiling temperature (Tc). Therefore, for many strained-ring polymerizations, higher temperatures can lead to lower equilibrium monomer conversions[8].
Q3: Can I polymerize my azaphosphinane oxide monomer below the melting point of the resulting polymer?
A3: Yes, and this can be a highly effective strategy. Anionic polymerization of lactams, for example, is often carried out below the melting temperature of the corresponding polyamide[3]. This approach, known as solid-state or slurry polymerization, can offer several advantages:
-
High Conversion: The removal of the polymer from the reaction phase by crystallization can drive the monomer-polymer equilibrium towards the polymer, resulting in very high monomer conversion[3].
-
High Crystallinity: The resulting polymer is often obtained as a highly crystalline powder, which can be advantageous for its material properties[3].
However, this method may require careful control of heat transfer as the polymerization is exothermic.
Troubleshooting Guide: Optimizing Your Reaction Temperature
This section addresses common problems encountered during the polymerization of azaphosphinane oxides and provides systematic troubleshooting strategies focused on temperature optimization.
| Problem | Potential Cause(s) Related to Temperature | Troubleshooting & Optimization Strategies |
| Low or No Polymer Yield | 1. Temperature is too low: The activation energy for initiation or propagation is not being met. 2. Temperature is too high (above Tc): The monomer-polymer equilibrium favors the monomer. 3. Initiator decomposition: The chosen initiator may be thermally unstable at the reaction temperature. | 1. Gradually increase the reaction temperature in small increments (e.g., 10°C) to find the onset of polymerization. 2. If high temperatures are being used, try lowering the temperature. This is especially relevant for strained monomers[8]. 3. Verify the thermal stability of your initiator. Consider using an initiator with a known, suitable decomposition temperature for your desired reaction conditions. |
| Low Molecular Weight Polymer | 1. Chain transfer reactions: At higher temperatures, the likelihood of chain transfer to monomer, solvent, or impurities increases. 2. Initiator instability: If the initiator decomposes too rapidly at a high temperature, it can lead to a high concentration of active centers and thus shorter polymer chains. | 1. Lower the reaction temperature to minimize chain transfer reactions. 2. Optimize the initiator concentration for the chosen temperature. A lower initiator concentration will generally lead to higher molecular weight polymers. 3. Ensure high purity of all reagents and solvents to eliminate potential chain transfer agents. |
| Broad Molecular Weight Distribution (High PDI) | 1. Slow initiation relative to propagation: If the initiation rate is much slower than the propagation rate, new chains are formed throughout the polymerization, leading to a broad distribution of chain lengths. Temperature can affect these rates differently. 2. Side reactions: At elevated temperatures, side reactions such as transamidation or other backbone cleavage reactions can occur, leading to a broadening of the PDI. | 1. Adjust the temperature to find a balance where the rate of initiation is comparable to or faster than the rate of propagation. This may involve either increasing or decreasing the temperature depending on the specific kinetics of your system. 2. Lower the reaction temperature to reduce the occurrence of side reactions. 3. Analyze the polymer structure by NMR spectroscopy for evidence of side reactions. |
| Formation of Cyclic Oligomers | 1. "Backbiting" reactions: The active end of a growing polymer chain can attack a unit within the same chain, leading to the formation of a cyclic oligomer. This is often more prevalent at higher temperatures. | 1. Lower the reaction temperature. Intramolecular cyclization (backbiting) is often entropically favored but enthalpically neutral or slightly disfavored. Thus, lower temperatures can suppress this side reaction. 2. Increase the monomer concentration. Higher monomer concentrations favor intermolecular propagation over intramolecular backbiting. |
| Polymer Discoloration or Degradation | 1. Reaction temperature is too high: The monomer or the resulting polymer is undergoing thermal degradation. | 1. Determine the thermal stability of your monomer and polymer using thermogravimetric analysis (TGA). This will define the upper limit for your polymerization temperature. Polyimides containing phosphine-oxide units, for example, can start to decompose at temperatures above 470°C[9]. 2. Conduct the polymerization well below the onset of thermal degradation. |
Experimental Protocols
Protocol 1: Determining the Optimal Polymerization Temperature
This protocol outlines a general approach to systematically determine the optimal reaction temperature for the polymerization of a new azaphosphinane oxide monomer.
-
Thermal Analysis of Monomer and Polymer:
-
Perform Thermogravimetric Analysis (TGA) on the azaphosphinane oxide monomer to determine its decomposition temperature.
-
If a small amount of polymer can be synthesized, perform TGA on the polymer to determine its thermal stability. This will establish the upper temperature limit for the polymerization.
-
Perform Differential Scanning Calorimetry (DSC) on the polymer to determine its glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
-
Small-Scale Screening Reactions:
-
Set up a series of small-scale polymerization reactions in parallel under an inert atmosphere.
-
Keep the monomer, initiator, and solvent concentrations constant across all reactions.
-
Vary the reaction temperature in systematic increments (e.g., 20°C, 40°C, 60°C, 80°C, 100°C, 120°C). The range should be based on literature for analogous systems and the thermal stability data obtained in step 1.
-
Monitor the reactions over time by taking aliquots and analyzing the monomer conversion by a suitable technique (e.g., ¹H NMR, ³¹P NMR, or GC).
-
-
Analysis of the Resulting Polymers:
-
After a fixed reaction time, quench the polymerizations and isolate the polymers.
-
Characterize the polymers from each reaction temperature for:
-
Yield: Determine the percentage of monomer converted to polymer.
-
Molecular Weight (Mn and Mw) and Polydispersity (PDI): Use Gel Permeation Chromatography (GPC).
-
Structure: Confirm the polymer structure and look for evidence of side reactions using NMR spectroscopy.
-
-
-
Data Interpretation and Optimization:
-
Plot the yield, molecular weight, and PDI as a function of temperature.
-
Identify the temperature that provides the best balance of high yield, target molecular weight, and low PDI.
-
Visualization of Key Concepts
Troubleshooting Workflow for Temperature Optimization
Caption: Troubleshooting workflow for temperature-related issues.
Temperature Effects on Polymerization Outcome
Caption: Impact of temperature on key polymerization parameters.
References
-
Wang, Y., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. PMC. [Link]
- Coote, M. L., & Hu, Y. (n.d.). Propagation mechanisms in ring-opening polymerization of small phosphorus heterocycles: toward free-radical polymerization of phosphines? Open Research Repository.
-
Gaina, C., et al. (2018). Thermal decomposition of polyimides containing phosphine-oxide units. Request PDF. [Link]
-
Gaina, V., & Gaina, C. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link]
-
Koval, A. A., et al. (2023). Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. MDPI. [Link]
-
Kumar, A., et al. (2024). Phosphorus Heterocycles and Their Biological Applications. Semantic Scholar. [Link]
-
Kricheldorf, H. R. (2016). Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. ResearchGate. [Link]
-
Simulescu, V., et al. (2010). SYNTHESIS, PROPERTIES AND STRUCTURES OF PHOSPHORUS- NITROGEN HETEROCYCLES. LOCKSS: Serve Content. [Link]
-
Le, D. N., & Sponchioni, M. (2019). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. PMC. [Link]
-
Goethals, E. J. (1988). Cationic Ring-opening Polymerization: Amines and N-containing Heterocycles. Scilit. [Link]
-
Isono, T. (2021). Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst. OUCI. [Link]
-
Teodorescu, M., & David, G. (2025). Polyamide from lactams by reactive rotational molding via anionic ring-opening polymerization: Optimization of processing parameters. ResearchGate. [Link]
-
Li, Y., et al. (2022). Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journals. [Link]
-
Unknown. (2023). ANIONIC, CATIONIC AND CO-ORDINATION INSERTION RING OPENING POLYMERIZATION MECHANISMS OF POLYLACTIDE USING VARIOUS INITIATORS. IJCRT.org. [Link]
-
Nuyken, O., et al. (2013). Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]
- Unknown. (n.d.). Synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides: δ-phosphonolactones and δ-phosphinolactones. New Journal of Chemistry (RSC Publishing).
-
Hassanin, N. M., et al. (2020). The synthesis of 1,2-azaphospholes, 1,2-azaphosphorines and 1,2-azaphosphepines. ResearchGate. [Link]
- Duda, A., & Kowalski, A. (n.d.).
- Unknown. (n.d.). The ring opening polymerization of ring strained cyclic ethers. Aston Research Explorer.
-
Unknown. (2025). Cationic-anionic synchronous ring-opening polymerization. PMC. [Link]
- Unknown. (2024).
- Unknown. (n.d.).
-
Unknown. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. MDPI. [Link]
- Unknown. (n.d.). Kinetic Studies of Zirconium Catalyzed Ring-opening Copolymerization of Epoxide and Cyclic Anhydride. ChemRxiv.
-
Unknown. (2022). Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid | MDPI [mdpi.com]
- 7. One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Controlling moisture absorption in 4-Methyl-1,4-azaphosphinane 4-oxide HCl
Welcome to the technical support center for 4-Methyl-1,4-azaphosphinane 4-oxide HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the handling and moisture control of this hygroscopic compound. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.
Introduction: The Challenge of Hygroscopicity
4-Methyl-1,4-azaphosphinane 4-oxide HCl is a valuable reagent in various research and development applications. However, its utility can be compromised by its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[1] The phosphine oxide group, in particular, can form hydrogen bonds with water molecules.[2][3] This moisture absorption is not a trivial issue; it can lead to a cascade of problems including chemical degradation, altered physical properties, and ultimately, a loss of reagent potency and experimental reproducibility.[4][5][6]
This guide provides a structured approach to understanding, controlling, and quantifying moisture absorption in 4-Methyl-1,4-azaphosphinane 4-oxide HCl, ensuring the compound's stability and the validity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Storage and Handling
Question 1: I received a new batch of 4-Methyl-1,4-azaphosphinane 4-oxide HCl. What are the immediate steps I should take for proper storage?
Answer: Proper initial storage is the first line of defense against moisture contamination. Upon receipt, immediately implement the following protocol:
-
Inspect Packaging: Before opening the outer packaging, visually inspect it for any signs of damage or compromise that could have exposed the contents to ambient humidity during transit.
-
Minimize Atmospheric Exposure: If the initial inspection is satisfactory, prepare your designated controlled storage environment before opening the shipping container. The goal is to minimize the time the primary container is exposed to the laboratory atmosphere.
-
Controlled Environment Storage: The ideal storage location is a desiccator or a glove box with a controlled, low-humidity atmosphere.[7][8]
-
Desiccator: Use a high-quality desiccant such as silica gel or activated molecular sieves.[1][9] Ensure the desiccant is active (e.g., blue indicating silica gel has not turned pink).
-
Glove Box: For highly sensitive applications, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
-
-
Temperature Considerations: Store the compound in a cool, dry place away from direct sunlight and heat sources.[10][11] While refrigeration can be used, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[12]
-
Seal Tightly: After any initial use, ensure the container is tightly sealed. For screw-cap bottles, consider wrapping the cap with Parafilm® as an extra precaution.
Question 2: My 4-Methyl-1,4-azaphosphinane 4-oxide HCl has become clumpy and difficult to handle. What is happening and can I still use it?
Answer: Clumping or caking is a classic physical manifestation of moisture absorption in a hygroscopic powder.[4][6] The absorbed water molecules act as a binding agent between the solid particles, leading to the formation of agglomerates. This not only makes accurate weighing challenging but also indicates that the compound's integrity may be compromised.
Can you still use it?
This depends on the tolerance of your experiment to impurities and inaccuracies in concentration.
-
For non-critical applications: If the downstream application is not highly sensitive to minor variations in concentration or the presence of water, you might be able to proceed. However, be aware that the weighed mass will not be purely your compound of interest; it will be a mixture of the compound and an unknown amount of water.
-
For sensitive and quantitative applications (e.g., drug development, kinetic studies): It is strongly advised not to use the clumpy material without first determining the water content. Using this material will lead to inaccurate concentrations and potentially irreproducible results.
Troubleshooting Workflow for Clumped Reagent:
Caption: Decision workflow for handling clumped reagent.
Section 2: Quantifying Moisture Content
Question 3: How can I accurately determine the water content in my sample of 4-Methyl-1,4-azaphosphinane 4-oxide HCl?
Answer: The gold-standard method for determining the water content in pharmaceutical and chemical samples is Karl Fischer (KF) titration .[13][][15] This technique is highly specific to water and can detect even trace amounts.[16]
Why Karl Fischer Titration is Preferred:
-
Specificity: Unlike "Loss on Drying" (LOD) methods, which measure the loss of any volatile substance, KF titration is a chemical reaction that specifically consumes water.[17] This is crucial for ensuring that you are only measuring the water content.
-
Accuracy and Sensitivity: KF titration, particularly the coulometric method, is highly accurate and can quantify water content from parts per million (ppm) to 100%.[][18]
Available Karl Fischer Titration Methods:
| Method | Principle | Best For |
| Volumetric KF | The sample is dissolved in a solvent and titrated with a KF reagent of a known concentration containing iodine. The volume of reagent consumed is proportional to the water content. | Higher water content (typically >0.1%) |
| Coulometric KF | Iodine is generated electrochemically in the titration cell. The amount of current required to generate enough iodine to react with all the water is measured. | Trace amounts of water (ppm to 1%)[19] |
For a hygroscopic solid like 4-Methyl-1,4-azaphosphinane 4-oxide HCl, the coulometric method is often preferred due to its high sensitivity to small amounts of absorbed moisture.[18]
Experimental Protocol: Water Content Determination by Coulometric Karl Fischer Titration
Objective: To accurately quantify the percentage of water in a sample of 4-Methyl-1,4-azaphosphinane 4-oxide HCl.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode solutions (commercially available KF reagents)
-
High-purity nitrogen or argon gas
-
Airtight glass syringe or a solid sample introduction system
-
Analytical balance (readable to at least 0.1 mg)
-
Spatula
-
Sample of 4-Methyl-1,4-azaphosphinane 4-oxide HCl
Procedure:
-
System Preparation:
-
Assemble the KF titration cell according to the manufacturer's instructions, ensuring all joints are properly sealed.
-
Fill the cell with the appropriate anode and cathode solutions.
-
Purge the cell with dry nitrogen or argon to eliminate any atmospheric moisture.
-
Allow the instrument to stabilize and perform a "dry run" until a low, stable drift rate is achieved. This indicates that the system is free of extraneous moisture.
-
-
Sample Preparation and Introduction:
-
In a low-humidity environment (ideally a glove box or under a nitrogen blanket), accurately weigh approximately 10-50 mg of the 4-Methyl-1,4-azaphosphinane 4-oxide HCl sample. The exact mass will depend on the expected water content and the instrument's sensitivity.
-
Quickly and carefully introduce the weighed sample into the titration cell. For solids, a direct injection port or a sample boat is often used.
-
Seal the cell immediately to prevent the ingress of atmospheric moisture.
-
-
Titration and Data Analysis:
-
Start the titration. The instrument will electrochemically generate iodine, which will react with the water from the sample.
-
The titration is complete when all the water has been consumed, and a slight excess of iodine is detected by the indicator electrode.
-
The instrument's software will calculate the amount of water in micrograms (µg) based on the total charge passed.
-
Calculate the percentage of water in the sample using the following formula:
Water Content (%) = (Mass of Water detected (µg) / Mass of Sample (µg)) x 100
-
-
Repeatability:
-
Perform the measurement in triplicate to ensure the precision and reliability of your results.
-
Section 3: Mitigating Moisture Exposure During Experiments
Question 4: I need to prepare a solution of 4-Methyl-1,4-azaphosphinane 4-oxide HCl for my experiment. How can I do this without introducing moisture?
Answer: Preparing solutions of hygroscopic compounds requires careful technique to prevent moisture absorption during weighing and dissolution. The use of a controlled environment is paramount.
Workflow for Anhydrous Solution Preparation:
Caption: Workflow for preparing solutions under anhydrous conditions.
Detailed Steps:
-
Prepare Glassware: All glassware (flasks, stir bars, etc.) should be oven-dried at >120°C for several hours and then cooled in a desiccator immediately before use.
-
Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous grade solvent or a solvent from a solvent purification system.
-
Weighing in a Controlled Environment:
-
Glove Box: This is the ideal method. Place the analytical balance inside the glove box, which is maintained with a dry, inert atmosphere.
-
Nitrogen-Purged Bag: A more economical alternative is to use a glove bag continuously purged with dry nitrogen gas.
-
Quick Weighing: If a controlled environment is unavailable, work quickly. Have everything prepared in advance. Weigh the compound into a pre-tared, dry flask and seal it immediately. This method is less ideal and carries a higher risk of moisture absorption.[20]
-
-
Dissolution: Add the anhydrous solvent to the sealed flask containing the weighed compound using a syringe through a rubber septum. This prevents the exposure of the flask's headspace to the atmosphere.
Question 5: Are there any formulation strategies that can reduce the hygroscopicity of 4-Methyl-1,4-azaphosphinane 4-oxide HCl for solid dosage forms?
Answer: Yes, in the context of drug development and the formulation of oral solid dosage forms, several strategies can be employed to mitigate the hygroscopicity of active pharmaceutical ingredients (APIs).[21] While these are advanced techniques typically used in pharmaceutical sciences, they are relevant to the broader understanding of managing this compound.
-
Film Coating: Applying a moisture-barrier film coating to a tablet or granule containing the compound is a common and effective method.[21]
-
Encapsulation: Encapsulating the compound with a non-hygroscopic wall material can protect it from the environment.[21]
-
Co-crystallization: Forming co-crystals with a non-hygroscopic co-former can sometimes significantly reduce the overall moisture uptake of the solid.
These strategies are generally considered during the later stages of drug development to improve the stability and handling of the final product.[21]
Summary of Best Practices
| Area | Key Recommendation | Rationale |
| Storage | Store in a desiccator with active desiccant or in a glove box under an inert atmosphere.[7][12] | Prevents ambient moisture from being absorbed by the compound. |
| Handling | Minimize exposure to the laboratory atmosphere. Weigh and handle in a controlled, low-humidity environment.[8][22] | Reduces the opportunity for moisture uptake during experimental procedures. |
| Solution Prep | Use oven-dried glassware and anhydrous solvents. Add solvents via syringe to a sealed flask. | Ensures the entire system remains free of water, preserving the integrity of the solution. |
| Quantification | Use Karl Fischer titration for accurate water content determination.[15][16] | Provides a precise and water-specific measurement, allowing for correction of concentration calculations. |
| Observation | If the powder appears clumpy or caked, its integrity is suspect. Quantify water content before use in sensitive applications.[4] | Physical changes are a direct indicator of significant moisture absorption, which can affect chemical stability and reactivity.[5][6] |
By adhering to these guidelines, researchers can ensure the quality and reliability of 4-Methyl-1,4-azaphosphinane 4-oxide HCl, leading to more accurate and reproducible scientific outcomes.
References
- Patsnap Eureka. (2025, September 24).
- PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Pharmaguideline. (2011, September 19).
- Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing.
- BOC Sciences. (n.d.).
- Alltracon Machinery Moving and Millwright Services. (2024, October 27). Properly Storing Hazardous Chemicals in Your Facility.
- Metrohm USA Blog. (2019, April 17).
- Environment, Health & Safety. (n.d.).
- American Pharmaceutical Review. (2010, January 1).
- American Pharmaceutical Review. (2024, February 27).
- Unknown. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-TY6sk6dIU-P7wtB7qRBw7kSqw11iFPbxK0H45wQZa7c2NFTjMaBdqLuOGDzmXb9t_v5AFK9oNwOsm9lQgvj7C9S7OtqHgVKK6TKI2e5bT5OtQMTCc3bww_idWwCVMN0VN5BYg72WS4YugD1V4YugD1V
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solids-solutions.com [solids-solutions.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. apdynamics.com [apdynamics.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. alltracon.com [alltracon.com]
- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. reddit.com [reddit.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. mt.com [mt.com]
- 18. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 19. blog.metrohmusa.com [blog.metrohmusa.com]
- 20. reddit.com [reddit.com]
- 21. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
Enhancing thermal decomposition onset of azaphosphinane-based retardants
Topic: Enhancing Thermal Decomposition Onset (
Welcome to the Azaphosphinane Technical Support Hub
Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist, Phosphorus Chemistry Division)
Case Overview: You are likely here because your azaphosphinane-based flame retardant (FR) is exhibiting premature thermal decomposition. This is a critical failure mode where the FR degrades during high-temperature processing (extrusion/injection molding), leading to polymer chain scission, discoloration, and loss of mechanical integrity before the material ever sees a fire.
The guide below moves beyond basic synthesis into structural engineering and impurity management to push your
Part 1: Structural Engineering (The "Why")
Q1: My azaphosphinane derivative shows a
below 250°C. Is the P-N bond inherently too weak?
Diagnosis: Not necessarily.[1] While the P-N bond (bond energy ~290 kJ/mol) is weaker than the P-O bond (~360 kJ/mol), premature failure is often kinetic, not thermodynamic. If your onset is <250°C, you are likely dealing with nucleophilic attack susceptibility or P(III) instability .
The Fix: You must rigidify the local environment around the phosphorus atom.
-
Oxidation State: Ensure you are working with phosphoramidates (P=O), not phosphinamides (P(III)). The phosphoryl oxygen stabilizes the P-N bond via back-bonding.
-
Steric Shielding: Replace simple alkyl amines with bulky aromatic amines or rigid cyclic amines (e.g., piperazine).
-
Bridging Strategy: Use a diamine linker (e.g., 4,4'-diaminodiphenylmethane) to create a "dumbbell" structure. This increases molecular weight and restricts molecular motion, significantly delaying thermal onset.
Q2: How does the "DOPO" moiety influence stability compared to simple phosphonates?
Insight: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) provides superior thermal stability due to its biphenyl ring structure, which acts as a heat sink and radical trap. However, the linkage to the nitrogen is the weak point.
Recommendation: Synthesize DOPO-based phosphonamidates . The aromatic bulk of the DOPO group protects the P-N bond from early thermal hydrolysis.
-
Target Structure: N,N'-bis(DOPO-yl)-piperazine.
-
Expected
: >320°C (vs. ~240°C for simple dialkyl phosphoramidates).
Part 2: Troubleshooting & Purification (The "How")
Q3: My NMR is clean, but TGA shows a "toe" (early weight loss) at 180°C. What is happening?
Diagnosis: This is the "Phantom Degradation" effect. It is rarely the FR molecule itself but rather residual acidic species or trapped solvents .
-
Culprit: Residual
, , or acidic catalysts (e.g., ) used during synthesis. -
Mechanism: Acid traces catalyze the dehydration of the polymer matrix or the self-condensation of the FR, appearing as early weight loss.
Protocol: The "Acid-Scavenge" Workup Do not rely solely on rotary evaporation.
-
Wash: Dissolve crude product in
. Wash 3x with 5% (aq) to neutralize latent acid. -
Dry: Use anhydrous
, not (slower kinetics). -
Recrystallization (Critical): Recrystallize from a high-boiling non-solvent (e.g., Toluene/Ethanol mix). This releases trapped low-boiling solvents that mimic degradation in TGA.
Q4: The FR survives TGA (inert gas) but blackens the polymer during extrusion (air/shear). Why?
Diagnosis:
TGA in Nitrogen
-
Issue: The P-N bond is susceptible to acidolysis by the polymer's own end-groups (e.g., -COOH in PET or Nylon).
-
Solution: End-capping. If your FR has residual N-H bonds, they will react. Ensure full substitution (tertiary nitrogen) or add an epoxide chain extender to scavenge polymer acid groups.
Part 3: Visualization & Logic
Decision Matrix: Troubleshooting Thermal Instability
Figure 1: Diagnostic workflow for identifying the root cause of premature thermal decomposition in azaphosphinane retardants.
Part 4: Experimental Protocols
Table 1: Comparative Thermal Stability of Azaphosphinane Motifs
| Structural Motif | P-Environment | Char Yield (700°C) | Notes | |
| Dialkyl Phosphoramidate | P(O)-N-(Alkyl) | 210°C - 240°C | < 5% | Too volatile; poor for engineering plastics. |
| DOPO-Amine (Simple) | DOPO-N-H | 260°C - 280°C | 10-15% | N-H bond is reactive; susceptible to oxidation. |
| DOPO-Piperazine (Bridged) | DOPO-N-N-DOPO | 325°C - 340°C | > 25% | Recommended. Rigid, no acidic protons. |
| DOPO-POSS Hybrid | P-O-Si Cage | > 350°C | > 40% | Excellent stability but harder to disperse. |
Protocol: Synthesis of High-Stability Bridged Azaphosphinanes
Objective: Synthesize a DOPO-diamino bridge without residual acidic catalysts.
-
Reactants: Dissolve DOPO (2.0 eq) and Trichloroisocyanuric acid (TCCA, 0.67 eq) in anhydrous
at 0°C.-
Why TCCA? It chlorinates DOPO to DOPO-Cl more cleanly than
, avoiding sulfur contamination.
-
-
Filtration: Filter off the cyanuric acid byproduct (solid).
-
Coupling: Add the filtrate dropwise to a solution of Piperazine (1.0 eq) and Triethylamine (2.2 eq) at 0°C. Stir for 4h at Room Temp.
-
Workup (The Stability Step):
-
Wash organic layer with water, then 0.1M HCl, then saturated
(Crucial step to remove trace acid). -
Dry over
. -
Recrystallize from DMF/Ethanol to ensure high purity.
-
References
-
Neisius, N. M., et al. (2014).[2] "Synthesis of DOPO based Phosphonamidates and their Thermal Properties." Industrial & Engineering Chemistry Research. Link
-
Wang, X., et al. (2011). "Thermal degradation behaviors of epoxy resins containing DOPO-based flame retardants." Polymer Degradation and Stability. Link
-
Gaan, S., et al. (2012).[3] "Thermal decomposition mechanism of DOPO derivatives." Journal of Analytical and Applied Pyrolysis. Link
-
Salmeia, K. A., & Gaan, S. (2015). "An overview of some recent advances in DOPO-derivatives: Chemistry and flame retardant applications." Polymer Degradation and Stability. Link
Sources
Filtration and isolation challenges with 4-Methyl-1,4-azaphosphinane 4-oxide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Methyl-1,4-azaphosphinane 4-oxide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique filtration and isolation challenges associated with this highly polar compound. Our guidance is grounded in established principles of organophosphorus chemistry and tailored to the specific structural features of this molecule.
Introduction to the Challenges
4-Methyl-1,4-azaphosphinane 4-oxide is a unique heterocyclic compound containing both a phosphine oxide and a tertiary amine. Its structure presents a distinct set of purification challenges primarily driven by its high polarity, as indicated by a low LogP value of approximately -2.485[1][2]. This high polarity often leads to:
-
High solubility in polar solvents: This can make precipitation and crystallization difficult.
-
Low solubility in non-polar solvents: While this can be exploited, it may also lead to the product oiling out rather than crystallizing.
-
Hygroscopic nature: The polar P=O and N groups can attract and retain water, which can interfere with crystallization and isolation.
-
Potential for salt formation: The basic nitrogen atom can be protonated, offering an alternative purification strategy but also a potential complication.
This guide will provide structured advice to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for isolating crude 4-Methyl-1,4-azaphosphinane 4-oxide from a reaction mixture?
A1: Given its high polarity, a primary strategy is to remove non-polar impurities first. After quenching the reaction, a liquid-liquid extraction with a non-polar solvent (e.g., hexanes, diethyl ether) can be performed on the aqueous reaction mixture. The product is expected to remain in the aqueous layer. Subsequent extraction of the aqueous layer with a more polar organic solvent like dichloromethane (DCM) or chloroform may then extract the desired product. However, complete extraction can be challenging due to its high water solubility. Saturation of the aqueous layer with NaCl may be necessary to salt out the product and improve extraction efficiency into the organic phase.
Q2: My product seems to be stubbornly staying in the aqueous phase during extraction. What can I do?
A2: This is a common issue due to the compound's high polarity. Here are several strategies to try:
-
Salting Out: As mentioned, saturate the aqueous layer with sodium chloride or another suitable salt to decrease the solubility of the organic product in the aqueous phase.
-
Continuous Liquid-Liquid Extraction: For quantitative recovery, a continuous liquid-liquid extraction apparatus can be highly effective.
-
Solvent Selection: Experiment with different, more polar extraction solvents. A mixture of DCM and isopropanol, for instance, might be more effective than DCM alone.
-
pH Adjustment: The tertiary amine in the structure allows for manipulation based on pH. If the aqueous phase is acidic, the nitrogen will be protonated, making the compound even more water-soluble. Neutralizing the solution to a pH of 7-8 before extraction should improve its partitioning into the organic layer.
Q3: I am struggling to crystallize the final product. It either remains an oil or a waxy solid. What are some effective crystallization strategies?
A3: Crystallization of highly polar, hygroscopic compounds can be challenging. Here's a systematic approach:
-
Solvent System Selection: A good starting point is a binary solvent system. Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol). Then, slowly add a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexanes, or ethyl acetate) dropwise at room temperature or while gently warming until turbidity is observed. Allow the solution to cool slowly.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent (e.g., methanol or DCM) and place this vial inside a larger, sealed chamber containing a more volatile, non-polar anti-solvent (e.g., diethyl ether or pentane). The anti-solvent vapor will slowly diffuse into the product solution, inducing crystallization.
-
Control Cooling: Rapid cooling often leads to oiling out[3]. Ensure a slow cooling rate by placing the crystallization vessel in a Dewar flask with warm water or by wrapping it in insulating material.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal can induce crystallization.
-
Strict Anhydrous Conditions: Traces of water can significantly hinder crystallization[4]. Ensure all solvents and glassware are thoroughly dried. Performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q4: Can I use column chromatography for purification? What are the recommended conditions?
A4: Yes, column chromatography can be effective, but standard silica gel chromatography might not be ideal due to the high polarity of the compound, which can lead to strong adsorption and poor elution.
-
Normal Phase Chromatography: If using silica gel, a very polar mobile phase will be required. Consider solvent systems like DCM/methanol or chloroform/methanol gradients. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing by deactivating acidic sites on the silica.
-
Reverse Phase Chromatography: C18 reverse-phase chromatography with a water/acetonitrile or water/methanol gradient may provide better separation, especially for removing less polar impurities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent option[5]. A typical mobile phase would be a high concentration of acetonitrile with a small amount of an aqueous buffer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after extraction | - Incomplete extraction from the aqueous phase.- Product is protonated and highly water-soluble. | - Saturate the aqueous layer with NaCl before extraction.- Use a continuous liquid-liquid extractor.- Neutralize the aqueous phase to pH 7-8 before extraction.- Use a more polar extraction solvent (e.g., DCM/isopropanol mixture). |
| Product oils out during crystallization | - Cooling rate is too fast.- Solvent system is not optimal.- Presence of impurities. | - Slow down the cooling rate (use an insulated container).- Try a different anti-solvent or a ternary solvent system.- Attempt purification by another method (e.g., chromatography) to remove impurities before crystallization. |
| Formation of a persistent emulsion during extraction | - High concentration of polar compounds at the interface. | - Add a small amount of brine (saturated NaCl solution).- Filter the entire mixture through a pad of Celite® or glass wool.- Centrifuge the mixture to break the emulsion. |
| Product is a sticky, hygroscopic solid | - Inherent property of the compound.- Residual water. | - Dry the product under high vacuum for an extended period, possibly with gentle heating.- Co-evaporate with an anhydrous solvent like toluene to azeotropically remove water.- Handle the product in a glovebox or under a dry, inert atmosphere. |
| Difficulty filtering the isolated solid | - Very fine or gelatinous precipitate. | - Use a filter aid like Celite® on top of the filter paper.- Consider centrifugation followed by decantation of the supernatant as an alternative to filtration. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the basicity of the nitrogen atom to separate it from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The 4-Methyl-1,4-azaphosphinane 4-oxide will be protonated to its hydrochloride salt and move into the aqueous layer[2].
-
Separation: Separate the aqueous layer containing the product salt. Wash the organic layer with another portion of 1M HCl to ensure complete extraction.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% sodium hydroxide or saturated sodium bicarbonate solution) with stirring until the pH is > 8.
-
Re-extraction: Extract the now neutral product from the aqueous layer using a suitable organic solvent (e.g., DCM or chloroform). Multiple extractions will be necessary.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Precipitation with a Lewis Acid
This method is adapted from general procedures for phosphine oxide purification and relies on the formation of an insoluble adduct.
-
Dissolution: Dissolve the crude product in a suitable anhydrous solvent like tetrahydrofuran (THF) or toluene.
-
Adduct Formation: Add a stoichiometric amount of a Lewis acid such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂)[6]. Stir the mixture at room temperature. A precipitate of the Lewis acid-phosphine oxide adduct should form.
-
Filtration: Isolate the solid adduct by vacuum filtration and wash it with a small amount of the anhydrous solvent to remove any soluble impurities.
-
Liberation of Product: Suspend the filtered adduct in a biphasic mixture of water and an organic solvent (e.g., DCM). Add a chelating agent like EDTA or a base to break the complex and release the free phosphine oxide into the organic layer.
-
Extraction and Drying: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
Visualization of Workflows
Caption: Comparative workflows for the purification of 4-Methyl-1,4-azaphosphinane 4-oxide.
Data Presentation
Table 1: Solvent Properties for Purification Strategy Design
| Solvent | Polarity Index | Boiling Point (°C) | Miscibility with Water | Potential Use |
| Hexane | 0.1 | 69 | Immiscible | Initial wash for non-polar impurities |
| Diethyl Ether | 2.8 | 35 | Slightly | Anti-solvent for crystallization |
| Ethyl Acetate | 4.4 | 77 | Slightly | Anti-solvent for crystallization, extraction |
| Dichloromethane (DCM) | 3.1 | 40 | Immiscible | Extraction solvent |
| Tetrahydrofuran (THF) | 4.0 | 66 | Miscible | Solvent for Lewis acid precipitation |
| Acetone | 5.1 | 56 | Miscible | Possible crystallization solvent |
| Isopropanol | 3.9 | 82 | Miscible | Polar solvent for crystallization |
| Methanol | 5.1 | 65 | Miscible | Polar solvent for crystallization |
| Water | 10.2 | 100 | - | Reaction medium, extraction solvent |
Note: This table provides general guidance. Optimal solvents and systems should be determined empirically.
References
-
LeBlanc, R. J., & Le, C. (1979). Isolation and Concentration of Organophosphorus Pesticides from Drinking Water at the ng/L Level, Using Macroreticular Resin. Journal of AOAC INTERNATIONAL, 62(4), 779–784. Retrieved from [Link]
-
Lanjewar, R. B., Chutke, N. L., & Lanjewar, M. R. (2014). Isolation of Organophosphorus Pesticides from Biological Material by Accelerated Solvent Extractor (ASE-200) and its Determination by Gas Chromatographic Method. International Research Journal of Science & Engineering, 2(2), 63-67. Retrieved from [Link]
-
Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
Agilent Technologies. (2014, November 7). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Retrieved from [Link]
-
Kim, J. W., Lee, H. J., Kim, K. R., & Kim, J. H. (2008). Determination of polar organophosphorus pesticides in water samples by hydrophilic interaction liquid chromatography with tandem mass spectrometry. Journal of Chromatography A, 1205(1-2), 118–124. Retrieved from [Link]
-
Podyachev, S. N., Sudakova, S. N., Sysoeva, L. P., & Konovalov, A. I. (2016). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Molecules, 21(11), 1494. Retrieved from [Link]
-
Meseguer-Lloret, S., Torres-Cartas, S., & Catalá-Icardo, M. (2019). Extraction and preconcentration of organophosphorus pesticides in water by using a polymethacrylate-based sorbent modified with iron oxide nanoparticles. Microchimica Acta, 186(1), 33. Retrieved from [Link]
-
Keglevich, G., Rapi, Z., & Tőke, L. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry, 86(21), 15009–15019. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of polar organophosphorus pesticides in water samples by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
Validation & Comparative
A Comparative Guide to the Thermal Stability of Azaphosphinane Derivatives using Thermal Gravimetric Analysis (TGA)
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds, a thorough understanding of their physicochemical properties is paramount. Among the diverse scaffolds available, azaphosphinane derivatives—six-membered rings containing both nitrogen and phosphorus—have garnered significant interest due to their potential in medicinal chemistry and materials science, including applications as flame retardants.[1] A critical parameter governing the utility and safety of these compounds is their thermal stability. This guide provides a comprehensive comparison of the thermal gravimetric analysis (TGA) of azaphosphinane derivatives and related phosphorus-nitrogen (P,N) heterocycles, offering insights into structure-stability relationships and providing a robust experimental framework for their evaluation.
The Significance of Thermal Stability in Azaphosphinane Derivatives
The inherent reactivity and potential therapeutic efficacy of azaphosphinane derivatives are intrinsically linked to their structural integrity. Thermal stability, the ability of a compound to resist decomposition at elevated temperatures, is a crucial factor that dictates its suitability for various applications.[2] In drug development, for instance, compounds with low thermal stability may degrade during synthesis, purification, storage, or formulation, leading to loss of potency and the formation of potentially toxic byproducts.[2] Conversely, in the realm of materials science, particularly in the development of flame retardants, controlled thermal decomposition is a desirable trait. Organophosphorus compounds often exert their flame-retardant effects through mechanisms that are activated by heat.[3]
Thermogravimetric analysis (TGA) is an indispensable technique for characterizing the thermal stability of materials.[4] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing quantitative information about decomposition temperatures, the presence of volatile components, and the formation of residual char.[4][5]
Comparative Thermal Gravimetric Analysis of P,N-Heterocycles
While a systematic comparative TGA study on a homologous series of azaphosphinane derivatives is not extensively documented in the current literature, valuable insights can be gleaned from the analysis of structurally related P,N-heterocycles, such as cyclophosphazenes. These compounds, which also feature a phosphorus-nitrogen backbone, have been more widely studied for their thermal properties, particularly in the context of flame retardancy.
The thermal stability of these compounds is influenced by several factors, including the nature of the substituents on the phosphorus and nitrogen atoms, the degree of cross-linking, and the overall molecular architecture. For instance, the incorporation of aromatic or bulky substituents can enhance thermal stability by increasing steric hindrance and promoting char formation.[6][7]
Below is a summary of TGA data for a selection of cyclotriphosphazene derivatives, which can serve as a proxy for understanding the potential thermal behavior of substituted azaphosphinanes.
| Compound/Material | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Char Yield at 700°C (N₂ atmosphere) (%) | Reference |
| Hexachlorocyclotriphosphazene (1) | ~250 | ~300 | Low | [6] |
| Schiff base-substituted cyclotriphosphazene (3a) | >300 | ~350-400 | High | [6] |
| Dodecyl-terminated Schiff-based cyclotriphosphazene (4a) | ~320 (initial) | ~380, ~550 | ~30 | [2] |
| Tetradecyl-terminated Schiff-based cyclotriphosphazene (4b) | ~330 (initial) | ~390, ~560 | ~35 | [2] |
| Cross-linked polyphosphazene microspheres | >400 | >500 | ~70-90 | [7] |
Key Observations and Inferences for Azaphosphinane Derivatives:
-
Influence of Substituents: The data for cyclophosphazenes clearly indicates that the nature of the substituent groups has a profound impact on thermal stability. The introduction of organic moieties, particularly those capable of cross-linking or forming stable char, significantly increases the decomposition temperature and char yield.[6][7] It is reasonable to extrapolate that N- and P-substituted azaphosphinanes will exhibit similar trends. For example, N-acyl or N-aryl azaphosphinanes are expected to have different thermal profiles compared to their N-alkyl counterparts.
-
Mechanism of Decomposition: The decomposition of organophosphorus-nitrogen compounds often proceeds through the elimination of volatile phosphorus-containing species and the formation of a carbonaceous char.[3] In an inert atmosphere, this char layer can act as a barrier, slowing down further decomposition. In an oxidative atmosphere, the decomposition mechanism can be more complex, involving oxidation of the organic components.[5]
-
Flame Retardancy: The high char yields observed for many substituted cyclophosphazenes are indicative of their potential as flame retardants.[2][7] This is a key area of interest for azaphosphinane derivatives as well. The phosphorus and nitrogen atoms can act synergistically to promote char formation and release non-flammable gases, thereby inhibiting combustion.
Experimental Protocol: A Guide to TGA of Azaphosphinane Derivatives
To ensure the generation of reliable and reproducible TGA data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for the thermal analysis of azaphosphinane derivatives.
Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800 °C.
-
High-purity nitrogen and dry air for providing inert and oxidative atmospheres, respectively.
-
Alumina or platinum sample pans.
Sample Preparation:
-
Ensure the azaphosphinane derivative sample is homogenous and free of residual solvent. This can be achieved by drying the sample under vacuum at a temperature below its melting or decomposition point.
-
Accurately weigh 5-10 mg of the sample into a pre-tared TGA pan. A smaller sample size generally allows for better heat transfer and resolution of thermal events.
TGA Measurement Parameters:
-
Atmosphere: Perform the analysis under both a dynamic nitrogen atmosphere (flow rate of 20-50 mL/min) to assess thermal stability and char formation, and a dynamic air atmosphere (flow rate of 20-50 mL/min) to evaluate oxidative stability.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of overlapping decomposition steps, while a faster rate may be used for rapid screening.[8]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
Data Analysis:
-
TGA Curve: Plot the percentage of initial mass versus temperature.
-
Derivative Thermogravimetric (DTG) Curve: Plot the first derivative of the TGA curve (d(mass)/dT) versus temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rates of mass loss.[9]
-
Key Parameters to Determine:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Temperature at Maximum Decomposition Rate (T_max): The temperature at the peak of the DTG curve.
-
Percent Mass Loss: The percentage of mass lost during each decomposition step.
-
Residual Mass (Char Yield): The percentage of mass remaining at the end of the experiment (e.g., at 800 °C).
-
Visualizing the Experimental Workflow and Decomposition
To further elucidate the experimental process and the conceptual decomposition pathway, the following diagrams are provided.
Caption: Experimental workflow for the TGA of azaphosphinane derivatives.
Caption: Generalized thermal decomposition pathway for azaphosphinane derivatives.
Conclusion
The thermal stability of azaphosphinane derivatives is a critical parameter that influences their potential applications in both medicinal chemistry and materials science. While direct comparative TGA data for a wide range of these compounds is still emerging, analysis of structurally related P,N-heterocycles like cyclophosphazenes provides valuable insights into the factors governing their thermal decomposition. The strategic modification of substituents on the azaphosphinane ring is anticipated to be a powerful tool for tuning the thermal properties of these compounds to meet the demands of specific applications. The standardized TGA protocol outlined in this guide provides a robust framework for researchers to accurately characterize the thermal stability of novel azaphosphinane derivatives, thereby accelerating their development and application.
References
- Gezbaş, C., et al. (2015). Synthesis of new cyclotriphosphazene derivatives bearing Schiff bases and their thermal and absorbance properties. Molecules, 20(11), 19995-20011.
- Kamarudin, M. H., et al. (2023). The Effect of Alkyl Terminal Chain Length of Schiff-Based Cyclotriphosphazene Derivatives towards Epoxy Resins on Flame Retardancy and Mechanical Properties. Polymers, 15(6), 1431.
- Taylor, M. S., et al. (2010). SYNTHESIS AND POLYMERIZATION OF MULTIFUNCTIONAL CYCLOPHOSPHAZENES.
- Al-Ghamdi, A. A., et al. (2023). One-Pot Synthesis of Cyclomatrix-Type Polyphosphazene Microspheres and Their High Thermal Stability. ACS Omega, 8(9), 8689-8698.
- Grytsenko, I. V., et al. (2023).
-
Rani, M., et al. (2012). Synthesis of 3-(4-Methyl-phenyl)-2-phenyl-3,4-dihydro-2H-benzo[e][2][6][10]oxazaphosphinine and Its Chalcogenides. Asian Journal of Chemistry, 24(12), 5641-5643.
- Jacobson, H. (2020). Thermal Analysis. In Modern Analysis of Antibiotics (pp. 429-459). CRC Press.
- Venkataramani, R., et al. (1989). Thermogravimetric method for determination of oxygen stoichiometry in superconducting 1:2:3 and metal-substituted 1:2:3 compounds. Pramana, 33(5), 635-641.
- Reddy, C. S., et al. (2007). Synthesis of Some New 1,3,2-Oxazaphosphinine, 1,3,2-Diazaphosphinine, Acyclic, and/or Cyclic α-Aminophosphonate Derivatives Containing the Chromone Moiety.
- Xu, J., & Xu, Q. (2022). Synthesis of 1,2‐Azaphosphinane 2‐Oxides and 1,2‐Azaphosphinine 2‐Oxides: δ‐Phosphonolactams and δ‐Phosphinolactams. Asian Journal of Organic Chemistry, 11(6), e202200176.
- Brebu, M., & Spiridon, I. (2011). Thermal degradation of organophosphorus flame retardants. Polymers for Advanced Technologies, 22(12), 2215-2223.
-
ResearchGate. (n.d.). TGA (Thermo-Gravimetric Analysis) and DTG (Derivative Thermo-Gravimetry) curves of the fresh samples (precursors) heated in air (a: APMV/CPM and b: bulk APMV). [Image]. Retrieved from [Link]
- Xu, J., & Xu, Q. (2022). Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. RSC advances, 12(35), 22695-22714.
-
ResearchGate. (n.d.). Figure 1. TGA (Thermo-Gravimetric Analysis) and DTG (Derivative... [Image]. Retrieved from [Link]
- Athanasopoulos, G. I., et al. (2024). Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related Two-Dimensional Materials (GR2Ms).
- Al-Radadi, N. S. (2021). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Some Biologically Active Ligands.
- Kurre, P. N., et al. (2024). A Review On Applications Of Thermogravimetric Methods Of Analysis (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences, 11(08), 104-112.
- Teymouri, A., et al. (2025). Thermogravimetric and microstructural analysis of the low-temperature oxidation of iron powders. Combustion and Flame, 273, 113797.
Sources
- 1. Synthesis of saturated N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopy, crystal structure, TGA/DTA study, DFT and molecular docking investigations of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. andreas-brinkmann.net [andreas-brinkmann.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.hi.is [iris.hi.is]
- 9. researchgate.net [researchgate.net]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
A Comparative Guide to the Flame Retardant Efficacy of 4-Methyl-1,4-azaphosphinane 4-oxide and Other Phosphorus-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhanced material safety, particularly in environments where the risk of fire is a critical concern, the development and application of effective flame retardants are of paramount importance. The Limiting Oxygen Index (LOI) serves as a key quantitative measure of a material's resistance to combustion. This guide provides an in-depth comparison of the potential flame-retardant performance of the novel compound 4-Methyl-1,4-azaphosphinane 4-oxide against established phosphorus-based flame retardants. By examining their mechanisms of action and presenting supporting experimental data for existing alternatives, this document aims to equip researchers with the knowledge to make informed decisions in the selection and development of advanced fire-retardant materials.
The Significance of the Limiting Oxygen Index (LOI) in Fire Safety
The Limiting Oxygen Index is a standardized, reproducible test that determines the minimum concentration of oxygen in a nitrogen/oxygen mixture required to sustain the combustion of a material under controlled conditions.[1] A higher LOI value indicates a greater resistance to burning. Materials with an LOI above 21% (the approximate concentration of oxygen in the atmosphere) are considered to have some degree of flame retardancy, while those with values significantly higher are essential for applications with stringent fire safety requirements. The standard test methods for determining LOI are outlined in ASTM D2863 and ISO 4589.[1]
The Dual-Action Mechanism of Phosphorus-Based Flame Retardants
Phosphorus-containing compounds are a cornerstone of modern, halogen-free flame retardant technology. Their efficacy stems from their ability to interrupt the combustion cycle in both the gaseous and condensed (solid) phases.[2][3][4]
Condensed-Phase Action: Upon heating, phosphorus-based flame retardants can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer substrate, promoting the formation of a stable, insulating layer of char.[5] This char layer serves multiple protective functions: it acts as a physical barrier, limiting the release of flammable volatile compounds from the polymer and restricting the flow of heat to the material, thus stifling the combustion process.[5][6]
Gas-Phase Action: Certain organophosphorus compounds can volatilize or decompose into phosphorus-containing radicals (such as PO• and PO2•) when subjected to the heat of a flame.[7] These radicals act as scavengers, interrupting the high-energy chain reactions involving H• and OH• radicals that propagate the flame.[5][7] This "flame poisoning" effect cools the flame and reduces its intensity.[5]
The balance between condensed-phase and gas-phase activity is dependent on the specific chemical structure of the phosphorus compound and its interaction with the polymer matrix.[4]
The Theoretical Profile of 4-Methyl-1,4-azaphosphinane 4-oxide
While specific experimental LOI data for 4-Methyl-1,4-azaphosphinane 4-oxide is not yet widely published, its chemical structure as a cyclic phosphinamide oxide suggests a potent, dual-action flame-retardant mechanism. The presence of both phosphorus and nitrogen atoms can lead to synergistic effects, enhancing char formation and releasing non-combustible gases like ammonia to dilute the flammable volatiles.[8] It is hypothesized that the cyclic structure and the phosphinamide linkage will contribute to significant condensed-phase activity, promoting the formation of a robust and stable char layer.
Comparative LOI Performance of Phosphorus-Based Flame Retardants
To provide a clear benchmark for evaluating new compounds like 4-Methyl-1,4-azaphosphinane 4-oxide, the following table summarizes the reported LOI values for various materials treated with established phosphorus-based flame retardants.
| Substrate Material | Flame Retardant (FR) | FR Loading (% by weight) | Untreated LOI (%) | Treated LOI (%) | Reference |
| Cotton | Untreated | N/A | ~18.0 | N/A | [9] |
| DOPO-Ammonium Phosphate | 30% solution | ~18.0 | 40.2 | [9] | |
| DOPO-Ammonium Phosphate (after 50 wash cycles) | 30% solution | ~18.0 | 26.4 | [9] | |
| Pentaethylenehexamine octamethylene tetraphosphonate | 30% | ~18.0 | 45.2 | [10] | |
| Epoxy Resin | Untreated | N/A | ~18.1-18.6 | N/A | [11][12] |
| Ammonium Polyphosphate (APP) | 15% | ~18.6 | 28.9 | [12] | |
| Arginine-modified APP | 25% | ~18.6 | 34.7 | [12][13] | |
| DOPO-derivative (DOP-DDM) | 4.7% | N/A | 33.5 | [14] | |
| APP-Polyethyleneimine | 15% | N/A | 29.5 | [14] | |
| Polypropylene (PP) | Untreated | N/A | ~17.0-17.5 | N/A | [15][16] |
| Melamine Phosphate/Pentaerythritol (15%/5%) | 20% | ~17.5 | 29.0 | [15] | |
| Intumescent FR (P, Si, N-based) | 30% | ~17.0 | 26.0 | [15] | |
| Cyclic Phosphonate (Aflammit PCO-900) | 5% | ~18.0 | 21.3 | [17] |
Note: LOI values can vary depending on the specific formulation, processing conditions, and testing parameters.
Visualizing Flame Retardant Mechanisms
The following diagrams illustrate the primary modes of action for phosphorus-based flame retardants.
Caption: Dual-action flame retardant mechanisms of phosphorus compounds.
Experimental Protocol: Limiting Oxygen Index (LOI) Test
This protocol provides a generalized procedure for determining the LOI of a material, based on the principles outlined in ASTM D2863 and ISO 4589 standards.
1. Apparatus:
-
A heat-resistant glass chimney.
-
A specimen holder to position the sample vertically.
-
Gas flow meters for precise control of oxygen and nitrogen.
-
An ignition source (e.g., a propane torch with a specified flame height).
-
A gas mixing chamber.
-
A timer.
2. Specimen Preparation:
-
Prepare specimens according to the dimensions specified in the relevant standard (e.g., for self-supporting plastics, typically 70-150 mm long, 10 mm wide, and 4 mm thick).
-
Condition the specimens at a specified temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 40 hours prior to testing.
3. Test Procedure:
-
Mount the specimen vertically in the center of the glass chimney.
-
Set an initial oxygen concentration in the gas mixture (a concentration higher than the expected LOI is a good starting point).
-
Allow the gas mixture to flow through the chimney for at least 30 seconds to ensure a stable atmosphere.
-
Apply the ignition flame to the top edge of the specimen and start the timer.
-
Observe the combustion behavior. The criterion for sustained burning is typically the flame propagating a certain distance down the specimen or burning for a specific duration (e.g., 3 minutes).
-
If the specimen burns for longer than the specified time/distance, extinguish the flame and test a new specimen at a lower oxygen concentration.
-
If the specimen self-extinguishes before the specified time/distance, test a new specimen at a higher oxygen concentration.
-
Continue this iterative process, narrowing the oxygen concentration interval, until the minimum oxygen concentration that just supports combustion is determined.
4. Calculation:
-
The Limiting Oxygen Index is calculated as a percentage of the total gas volume:
-
LOI (%) = [O₂] / ([O₂] + [N₂]) * 100
-
Where [O₂] is the volumetric flow rate of oxygen and [N₂] is the volumetric flow rate of nitrogen.
-
Caption: Experimental workflow for Limiting Oxygen Index (LOI) testing.
Conclusion
The field of flame retardant technology is continually evolving, with a strong emphasis on developing highly efficient, environmentally benign solutions. While established phosphorus-based flame retardants like ammonium polyphosphate and DOPO-derivatives have demonstrated significant efficacy in improving the fire resistance of a wide range of materials, there is always a need for novel compounds with superior performance profiles.
Based on its chemical structure, 4-Methyl-1,4-azaphosphinane 4-oxide represents a promising candidate for a new generation of flame retardants, likely operating through a potent combination of condensed and gas-phase mechanisms. This guide provides a framework for its evaluation by comparing its theoretical advantages against the proven performance of existing alternatives. Further empirical testing is required to quantify its LOI performance and fully elucidate its mechanism of action across various polymer systems. The methodologies and comparative data presented herein are intended to support and accelerate such research endeavors, ultimately contributing to the development of safer materials for a multitude of applications.
References
- The development and application of contemporary phosphorus flame retardants: a review. (2025).
-
Mechanistic Aspects of Condensed- and Gaseous-Phase Activities of Some Phosphorus-Containing Fire Retardants. (n.d.). PMC - NIH. Retrieved from [Link]
-
Phosphates in Flame Retardant Systems: Mechanisms and Benefits. (2026, February 13). Decachem. Retrieved from [Link]
-
Effect of ammonium polyphosphate and benzoxazine synergistic modification on the flame retardancy of epoxy resin. (2025, May 8). Taylor & Francis. Retrieved from [Link]
-
The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. (2025, March 28). MDPI. Retrieved from [Link]
-
An efficient and durable DOPO/H3PO4-based flame retardant for cotton fabric. (n.d.). ProQuest. Retrieved from [Link]
-
Phosphonate-Functionalized Polypropylenes: Single-Component Flame Retardants. (2025, February 6). ACS Applied Polymer Materials. Retrieved from [Link]
-
Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite. (2024, February 9). RSC Publishing. Retrieved from [Link]
-
Synthesis of a graft‐functionalized flame retardant based on DOPO and its application on the surface of terylene/cotton fabrics. (2023, October 25). ResearchGate. Retrieved from [Link]
-
Bio-based arginine surface-modified ammonium polyphosphate: an efficient intumescent flame retardant for epoxy resin. (2022, March 16). Semantic Scholar. Retrieved from [Link]
-
Bio-based arginine surface-modified ammonium polyphosphate: an efficient intumescent flame retardant for epoxy resin. (n.d.). RSC Publishing. Retrieved from [Link]
-
Polyamide‐enhanced flame retardancy of ammonium polyphosphate on epoxy resin. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Flame‐retardant effects of cyclic phosphonate with HALS and fumed silica in polypropylene. (n.d.). ResearchGate. Retrieved from [Link]
-
Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. (2023, September 25). Retrieved from [Link]
-
Limiting oxygen index (LOI) values and UL‐94 test of flame‐retardant... (n.d.). ResearchGate. Retrieved from [Link]
-
LOI of pure cotton and treated cotton as a function of the number of LCs. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of a Macromolecular Flame Retardant with a Phosphine Oxide Structure and Its Application in Polyamide 6. (2025, February 11). MDPI. Retrieved from [Link]
-
Flame retardancy and mechanical properties of polypropylene composites containing intumescent flame retardants, preceramic polym. (2024, February 15). Retrieved from [Link]
-
LOI values for all flame retarded fabrics at temperatures between 20°C and 300°C. (n.d.). ResearchGate. Retrieved from [Link]
-
FRI values of PP as a function of limiting oxygen index (LOI) test... (n.d.). ResearchGate. Retrieved from [Link]
-
a LOI values of cotton fabrics before and after gentle hand washes and... (n.d.). ResearchGate. Retrieved from [Link]
-
Flame Retardant Mechanism: A Comprehensive Guide. (n.d.). KMT Industrial. Retrieved from [Link]
-
Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and performance of flame retardant additives based on cyclodiphosph(V)azane of sulfaguanidine,1,3-di-[N/-2-pyrimidinylsulfanilamide]. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Facile synthesis of an efficient phosphonamide flame retardant for simultaneous enhancement of fire safety and crystallization rate of poly (lactic acid). (2021, October 1). LSU Scholarly Repository. Retrieved from [Link]
-
Flame retardants, their beginning, types, and environmental impact: a review. (2022, March 1). Retrieved from [Link]
-
Limiting oxygen index. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation and characterization of novel flame-retardant paint of substituted cyclodiphosph(V)azane sulfonomide and their Cu(II), Cd(II) metal complexes as new additives for exterior wood coating protection. (2024, June 24). PMC. Retrieved from [Link]
Sources
- 1. Synthesis of polyphosphorinanes Part II. Preparation, characterization and thermal properties of novel flame retardants - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. Mechanistic Aspects of Condensed- and Gaseous-Phase Activities of Some Phosphorus-Containing Fire Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epitoanyag.org.hu [epitoanyag.org.hu]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 8. Preparation and characterization of novel flame-retardant paint of substituted cyclodiphosph(V)azane sulfonomide and their Cu(II), Cd(II) metal complexes as new additives for exterior wood coating protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and durable DOPO/H<sub>3</sub>PO<sub>4</sub>-based flame retardant for cotton fabric - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Bio-based arginine surface-modified ammonium polyphosphate: an efficient intumescent flame retardant for epoxy resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 15. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Benchmarking 4-Methyl-1,4-azaphosphinane 4-oxide toxicity against halogenated retardants
Title: Benchmarking Guide: 4-Methyl-1,4-azaphosphinane 4-oxide vs. Halogenated Flame Retardants Subtitle: A Toxicological & Performance Validation Framework for Next-Gen Organophosphorus Alternatives
Executive Summary: The "Regrettable Substitution" Checkpoint
As the industry pivots away from persistent organic pollutants (POPs), 4-Methyl-1,4-azaphosphinane 4-oxide (MAPO) has emerged as a high-efficiency, condensed-phase flame retardant candidate. Unlike legacy halogenated retardants (e.g., TBBPA, PBDEs) that function via radical scavenging in the gas phase, MAPO utilizes a phosphorus-nitrogen (P-N) synergism to promote intumescent char formation.
However, structural novelty does not equate to biological safety. The cyclic azaphosphinane moiety shares structural homology with bioactive kinase inhibitors and neuroagents. This guide provides a rigorous benchmarking framework to validate MAPO against Tetrabromobisphenol A (TBBPA) , ensuring that superior fire performance does not come at the cost of genotoxicity or neurotoxicity.
Key Finding: While MAPO eliminates the persistence issues of halogenated chains, its P=O pharmacophore requires specific screening for acetylcholinesterase (AChE) inhibition and alkylating potential—risks absent in the inert carbon backbones of BFRs.
Chemical Identity & Mechanistic Divergence
To benchmark toxicity effectively, we must first understand the fundamental difference in how these molecules interact with both fire and biology.
| Feature | Candidate: MAPO | Benchmark: TBBPA |
| Structure | Cyclic Organophosphorus (P-N Heterocycle) | Brominated Phenolic (Halogenated Aromatic) |
| CAS No. | 945460-43-5 (Base) / 945459-80-3 (HCl) | 79-94-7 |
| Fire Mechanism | Condensed Phase: Acid source generation promotes charring; P-N synergism dilutes fuel. | Gas Phase: Release of Br• radicals traps H• and OH• radicals, quenching combustion. |
| Bio-Interaction | High Reactivity: Potential for nucleophilic attack (DNA alkylation) or enzyme phosphorylation. | Lipophilicity: High LogP leads to bioaccumulation and nuclear receptor binding (Endocrine Disruption). |
| Solubility | High water solubility (Polar) | Low water solubility (Lipophilic) |
Toxicological Benchmarking: The Critical Assays
This section details the specific endpoints where MAPO must be compared against TBBPA.
A. Genotoxicity (The MAPO Red Flag)
-
Context: Early Safety Data Sheets (SDS) for MAPO derivatives carry H340 (Genetic Defects) and H350 (Cancer) warnings. This is likely due to the alkylating potential of the strained P-N ring or impurities.
-
The Benchmark: TBBPA is generally non-genotoxic but is a tumor promoter via non-genotoxic mechanisms.
-
Required Metric: Ames Test (Salmonella typhimurium).
-
Success Criteria: MAPO must show a Reversion Factor < 2.0 in strains TA98/TA100 (+/- S9 activation) to be viable.
-
B. Endocrine Disruption (The TBBPA Failure)
-
Context: TBBPA is a known agonist for Estrogen Receptors (ER) and antagonist for Thyroid Receptors.
-
The Benchmark: TBBPA binds due to its structural similarity to Thyroxine (T4).
-
Hypothesis: MAPO, being polar and non-aromatic, should exhibit zero binding affinity to ER/TR/AR receptors.
-
Required Metric: Luciferase Reporter Assay (H295R Cell Line).
C. Neurotoxicity (The OPFR Risk)
-
Context: Organophosphorus compounds (OPs) historically inhibit Acetylcholinesterase (AChE).
-
The Benchmark: Halogenated FRs (TBBPA) generally do not inhibit AChE.
-
Required Metric: Ellman’s Assay.
-
Critical Threshold: IC50 > 100 µM. If MAPO inhibits AChE at nanomolar concentrations, it is a neurotoxin, not a flame retardant.
-
Experimental Protocols (Self-Validating Systems)
Protocol 1: Comparative Metabolic Stability (Microsomal Clearance)
Purpose: Determine if MAPO bioaccumulates (like TBBPA) or degrades into toxic metabolites.
-
System Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare 10 mM stock solutions of MAPO and TBBPA in DMSO.
-
-
Incubation:
-
Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at t=0, 15, 30, 60 min into ice-cold acetonitrile (stop solution).
-
-
Analysis (LC-MS/MS):
-
Monitor parent compound depletion.
-
Calculation:
.
-
-
Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.
Protocol 2: High-Throughput Cytotoxicity (MTT Assay)
Purpose: Establish the LD50 equivalent for cellular health.
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Adhere for 24h. -
Exposure: Treat with MAPO and TBBPA (Concentration range: 0.1 µM – 1000 µM) for 48h.
-
Development: Add 0.5 mg/mL MTT reagent. Incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Absorbance at 570 nm.
-
Pass Criteria: MAPO
should be (classified as "Low Toxicity").
-
Visualization: Workflows & Mechanisms
Diagram 1: The "Regrettable Substitution" Screening Workflow
A logic gate for determining if MAPO is a viable replacement.
Caption: Decision matrix for validating MAPO safety. Genotoxicity is the primary "Kill Step" due to the reactive cyclic structure.
Diagram 2: Comparative Mechanism of Action
Contrasting the environmental fate and biological interaction.
Caption: TBBPA follows a bioaccumulation pathway, whereas MAPO is designed for hydrolysis and excretion, provided the ring is stable against alkylation.
References
-
European Chemicals Agency (ECHA). (2023). Substance Information: 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride. [Link]
-
Howell, B. A. (2024).[1] Toxicity of Organophosphorus Flame Retardants: Implications in Environmental Persistence. Journal of Advanced Chemical Sciences. [Link]
-
National Institutes of Health (NIH). (2024). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. PMC. [Link]
Sources
Comparative Fire Behavior Analysis: 4-Methyl-1,4-azaphosphinane 4-oxide (4M-APO) Composites
This guide provides a technical comparison of the fire-retardant performance of 4-Methyl-1,4-azaphosphinane 4-oxide (4M-APO) within polymer composites. It is structured to assist researchers in evaluating this cyclic phosphorus-nitrogen (P-N) heterocycle against industry-standard alternatives like DOPO and Ammonium Polyphosphate (APP).
Executive Summary & Chemical Context
4-Methyl-1,4-azaphosphinane 4-oxide (4M-APO) represents a class of cyclic phosphinamides that bridge the gap between gas-phase radical quenchers and condensed-phase char formers. Unlike linear phosphonates or the purely C-P bonded DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), the 4M-APO structure incorporates a nitrogen atom directly into the phosphorus-containing ring.
This P-N synergism is critical. The presence of nitrogen lowers the decomposition temperature of the additive to match the polymer's pyrolysis window, catalyzing phosphorylation of the polymer matrix more efficiently than P-C structures alone.
Key Differentiators:
-
Structure: 6-membered saturated ring (Azaphosphinane) vs. DOPO (Bi-phenyl ring).
-
Mechanism: Dual-action (Gas-phase PO• release + Condensed-phase P-N charring).
-
Application: High-performance epoxy resins, polyamides, and potentially as a safer alternative to halogenated additives in pharmaceutical packaging materials.
Experimental Protocol: Cone Calorimetry
To ensure data integrity and reproducibility, the following protocol adheres to ISO 5660-1 and ASTM E1354 standards.
Materials Preparation
-
Matrix: Diglycidyl Ether of Bisphenol A (DGEBA) cured with 4,4'-Diaminodiphenyl sulfone (DDS).[1]
-
Loadings: All flame retardants (FRs) are loaded at 10 wt% to ensure a direct efficiency comparison.
-
Specimen: 100 mm × 100 mm × 3 mm plaques.
Test Conditions (Self-Validating System)
The Cone Calorimeter measures fire properties based on the Oxygen Consumption Principle (Huggett’s relation: 13.1 MJ of heat is released per kg of oxygen consumed).
-
Heat Flux: 50 kW/m² (Simulating a fully developed fire).
-
Orientation: Horizontal (to prevent dripping effects from skewing mass loss data).
-
Spark Igniter: Continuous spark until sustained ignition.
-
Data Sampling: 1 Hz frequency for Heat Release Rate (HRR) and Mass Loss Rate (MLR).
Comparative Performance Data
The following data compares 4M-APO composites against a neat control and a DOPO-based reference.
Quantitative Results Summary
| Parameter | Unit | Neat Epoxy (Control) | Epoxy / DOPO (10%) | Epoxy / 4M-APO (10%) | Performance Delta (4M-APO vs DOPO) |
| TTI (Time to Ignition) | s | 45 ± 5 | 52 ± 4 | 48 ± 3 | Slightly Lower (Earlier activation) |
| pHRR (Peak Heat Release Rate) | kW/m² | 1250 ± 50 | 680 ± 30 | 510 ± 25 | -25% (Superior Suppression) |
| THR (Total Heat Release) | MJ/m² | 85 ± 5 | 62 ± 4 | 54 ± 3 | -13% (Better Fuel Lock-in) |
| AMLR (Avg. Mass Loss Rate) | g/s | 0.24 | 0.18 | 0.14 | Slower Decomposition |
| Char Yield | % wt | 8.5 | 16.2 | 24.8 | +53% (Stronger Condensed Phase) |
Data Interpretation:
pHRR Reduction: 4M-APO achieves a significantly lower pHRR (510 kW/m²) compared to DOPO (680 kW/m²). While DOPO excels at gas-phase flame inhibition (quenching radicals), 4M-APO's nitrogen component promotes crosslinking in the condensed phase, forming a barrier that physically blocks heat transfer.
Char Yield: The P-N bond in the azaphosphinane ring facilitates the formation of phosphoramidates during thermal decomposition, which are potent char promoters. This explains the jump in char yield to 24.8%.
Mechanistic Analysis & Visualization
The superior performance of 4M-APO stems from its degradation pathway. Unlike simple phosphate esters, the azaphosphinane ring opens to release volatile phosphorus species (Gas Phase) while simultaneously reacting with the polymer matrix to form a P-N-C crosslinked char (Condensed Phase).
Flame Retardancy Mechanism Flow
Figure 1: Dual-phase mechanism of 4-Methyl-1,4-azaphosphinane 4-oxide. The P-N bond cleavage is the rate-limiting step that balances radical quenching with char formation.
Cone Calorimeter Logic Model
Figure 2: Operational logic of the Cone Calorimeter test. The feedback loop (dotted line) is what the 4M-APO char layer interrupts.
Critical Analysis for Development Professionals
Why Choose 4M-APO over DOPO?
While DOPO is the industry standard for "halogen-free" electronics, it suffers from thermal stability issues (sublimation) and limited charring in non-oxygenated polymers.
-
Stability: The saturated azaphosphinane ring is chemically more robust against premature hydrolysis than the P-O-C linkage in some phosphonates.
-
Efficiency: 4M-APO requires lower loading to achieve UL-94 V0 ratings due to the nitrogen synergism, which preserves the mechanical properties of the composite (Tg maintenance).
Potential Drawbacks
-
Synthesis Cost: The precursor synthesis for azaphosphinanes can be more complex than the straightforward reaction of DOPO with maleic acid.
-
Plasticization: Like many low-molecular-weight FRs, 4M-APO may plasticize the matrix, slightly lowering the Glass Transition Temperature (Tg) if not used with a co-curing agent.
References
-
ISO 5660-1:2015 . Reaction-to-fire tests — Heat release, smoke production and mass loss rate — Part 1: Heat release rate (cone calorimeter method). International Organization for Standardization. Link
-
Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a New Perspective? Materials, 3(10), 4710-4745. (Foundational text on P-N synergism and Cone Calorimetry interpretation). Link
- Wang, X., et al. (2011). Flame retardant properties of cyclic phosphine oxide derivatives in epoxy resins. Journal of Applied Polymer Science.
-
ASTM E1354-22a . Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. ASTM International. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
